Technical Documentation Center

5-Bromo-6-(ethylamino)nicotinic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Bromo-6-(ethylamino)nicotinic acid

Core Science & Biosynthesis

Foundational

Structural Elucidation and X-Ray Crystallography of 5-Bromo-6-(ethylamino)nicotinic Acid: A Technical Whitepaper

Executive Summary The rational design of active pharmaceutical ingredients (APIs) relies heavily on the precise understanding of their three-dimensional molecular architecture. 5-Bromo-6-(ethylamino)nicotinic acid repres...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of active pharmaceutical ingredients (APIs) relies heavily on the precise understanding of their three-dimensional molecular architecture. 5-Bromo-6-(ethylamino)nicotinic acid represents a highly functionalized pyridine derivative, serving as a critical building block in the synthesis of kinase inhibitors and metabolic modulators.

This whitepaper provides an in-depth technical guide to the crystallographic profiling of 5-Bromo-6-(ethylamino)nicotinic acid. By leveraging single-crystal X-ray diffraction (SC-XRD), we can map the intricate interplay of classical hydrogen bonding (driven by the nicotinic acid core) and highly directional halogen bonding (driven by the 5-bromo substituent). Herein, we detail the theoretical structural framework, the optimized methodology for crystal growth, and the self-validating protocols required for rigorous X-ray diffraction analysis.

Molecular Architecture and Supramolecular Synthons

To understand the crystal packing of 5-Bromo-6-(ethylamino)nicotinic acid, one must analyze its functional groups as supramolecular synthons. The molecule exhibits three distinct structural domains that dictate its solid-state behavior:

  • The Nicotinic Acid Core (Hydrogen Bonding): Nicotinic acid derivatives predominantly crystallize in the monoclinic P21​/c space group[1]. The carboxylic acid moiety typically forms robust, centrosymmetric hydrogen-bonded dimers (an R22​(8) motif in graph-set notation)[1].

  • The 5-Bromo Substituent (Halogen Bonding): Halogen atoms act as electrophilic species due to an anisotropic distribution of electron density, creating a region of positive electrostatic potential known as a "sigma-hole"[2]. In crystal engineering, this allows the bromine atom to form highly directional halogen bonds ( C−Br⋯O or C−Br⋯N ) with Lewis bases in adjacent molecules[3].

  • The 6-Ethylamino Group (Steric and Conformational Control): The secondary amine acts as an additional hydrogen bond donor, while the ethyl chain introduces steric bulk. The conformational flexibility of the ethyl group often dictates the final packing density and can lead to polymorphism depending on the crystallization solvent.

Supramolecular Interaction Network

Intermolecular Core 5-Bromo-6-(ethylamino) nicotinic acid Hbond Hydrogen Bonding (Carboxylic Acid Dimer) Core->Hbond R2,2(8) Motif Xbond Halogen Bonding (Br ··· O / N) Core->Xbond Sigma-Hole Interaction Steric Steric Packing (Ethylamino Group) Core->Steric Conformation Control

Fig 1: Primary non-covalent interactions driving the crystal packing of the target compound.

Quantitative Crystallographic Profile

Based on the crystallographic behavior of standard halogenated nicotinic acids[1][4], the table below summarizes the expected crystallographic parameters and refinement statistics for a high-quality single crystal of 5-Bromo-6-(ethylamino)nicotinic acid analyzed at 100 K.

ParameterValue / DescriptionCausality / Significance
Chemical Formula C8​H9​BrN2​O2​ Exact stoichiometry of the asymmetric unit.
Formula Weight 245.08 g/mol Used for density calculations.
Crystal System MonoclinicTypical for planar aromatic carboxylic acids.
Space Group P21​/c Facilitates dense packing and inversion-center dimers[1].
Temperature 100(2) KCryo-cooling minimizes thermal atomic displacement (B-factors)[5].
Radiation Source Mo ( λ=0.71073 Å)Optimal for bromine-containing compounds to minimize absorption[6].
Expected R1​ (Final) <0.05 Indicates a highly accurate structural model[5].
Goodness-of-Fit (S) ≈1.05 Validates that the model accurately represents the diffraction data[5].

Experimental Methodology: Single-Crystal X-Ray Diffraction

As a self-validating system, the SC-XRD workflow requires rigorous quality control at every step. A poorly grown crystal cannot be rescued by advanced software; therefore, causality between experimental choice and data quality is paramount.

Phase 1: Crystal Growth and Selection
  • Solvent Screening: Dissolve 50 mg of the compound in a mixture of ethyl acetate and methanol (3:1 v/v). Methanol disrupts premature hydrogen bonding, while ethyl acetate acts as an anti-solvent during evaporation.

  • Crystallization Technique: Utilize vapor diffusion (e.g., diffusing hexane into the ethyl acetate/methanol solution). Why? Vapor diffusion provides a slower, more controlled supersaturation gradient than direct evaporation, preventing the formation of twinned or dendritic crystals[5].

  • Selection: Under a polarized light microscope, select a crystal with sharp extinction (indicating a single domain) and dimensions between 0.1×0.1×0.2 mm[6].

Phase 2: Data Collection
  • Mounting: Coat the selected crystal in a perfluoropolyether (Paratone) oil and mount it on a MiTeGen loop. The oil protects the crystal from atmospheric moisture and acts as a rigid glass when frozen.

  • Cryo-Cooling: Immediately transfer the loop to the diffractometer goniometer under a 100 K nitrogen cryostream[6]. Why? Cryo-cooling reduces the thermal vibrations of the ethyl chain, sharpening the diffraction spots and extending the resolution limit[5].

  • Diffraction: Expose the crystal to Mo radiation. Collect a full sphere of data using ω and ϕ scans to ensure high redundancy and completeness.

Phase 3: Structure Solution and Refinement
  • Integration: Use software (e.g., CrysAlisPro or APEX) to integrate the diffraction images. Apply a multi-scan absorption correction. Why? Bromine is a heavy atom that strongly absorbs X-rays; failing to correct for this will result in distorted electron density maps.

  • Solution: Solve the phase problem using Intrinsic Phasing or Direct Methods (e.g., SHELXT).

  • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms. Locate hydrogen atoms in the difference Fourier map and refine them using a riding model.

SC-XRD Workflow Diagram

Workflow A 1. Crystal Growth (Vapor Diffusion) B 2. Crystal Selection (Polarized Microscopy) A->B C 3. Cryo-Mounting (100 K Nitrogen Stream) B->C D 4. X-Ray Diffraction (Mo Kα Source) C->D E 5. Data Integration & Absorption Correction D->E F 6. Structure Solution (SHELXT) E->F G 7. Refinement & Validation (SHELXL) F->G

Fig 2: Step-by-step SC-XRD experimental workflow for structural elucidation.

Data Validation and Trustworthiness

To ensure the scientific integrity of the crystallographic data, the protocol must be self-validating. The final structural model of 5-Bromo-6-(ethylamino)nicotinic acid is verified through the following checks:

  • Residual Electron Density: The highest unassigned peak in the difference Fourier map should be <1.0e/A˚3 and located near the bromine atom (typical for halogen Fourier truncation errors).

  • CheckCIF Validation: The final Crystallographic Information File (CIF) must be run through the IUCr CheckCIF routine. The absence of Level A or B alerts confirms that the unit cell assignment, space group determination, and atom typing are mathematically and chemically sound.

  • Hirshfeld Surface Analysis: Post-refinement, generating a Hirshfeld surface allows the researcher to quantify the exact percentage of crystal packing driven by Br⋯O halogen bonds versus O−H⋯O hydrogen bonds, validating the initial supramolecular hypothesis.

By adhering to these stringent methodologies, researchers can confidently utilize the structural coordinates of 5-Bromo-6-(ethylamino)nicotinic acid for downstream applications, including structure-based drug design and solid-state formulation development.

References

  • The University of Queensland. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences. Retrieved from [Link]

  • Wright, W. B., & King, G. S. D. (1953). The crystal structure of nicotinic acid. Acta Crystallographica, 6(4), 305-317. Retrieved from [Link]

  • Metrangolo, P., et al. (2014). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. Accounts of Chemical Research. Retrieved from[Link]

  • FCT-NOVA. Single-crystal X-ray diffraction for structure solution of small molecules. Retrieved from [Link]

  • Metrangolo, P., et al. (2010). Halogen bonding in crystal engineering. IUCr Journals. Retrieved from[Link]

  • Eastern Analytical Symposium. Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Retrieved from [Link]

  • Nanomegas. Revealing Crystal Structure of Nicotinic Acid with 3D electron diffraction tomography. Retrieved from [Link]

Sources

Exploratory

High-Resolution NMR Elucidation of 5-Bromo-6-(ethylamino)nicotinic Acid: A Predictive and Empirical Framework

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper / Application Guide Executive Summary In the preclinical development of targ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper / Application Guide

Executive Summary

In the preclinical development of targeted therapeutics, highly substituted heteroaromatic building blocks are frequently employed to optimize binding affinity and pharmacokinetic profiles. 5-Bromo-6-(ethylamino)nicotinic acid is a prime example of a complex, multi-substituted pyridine core. It features a dense "push-pull" electronic system: a strongly electron-donating ethylamino group, an inductively withdrawing but resonance-donating bromine atom, and an electron-withdrawing carboxylic acid.

This whitepaper provides a comprehensive, causality-driven guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts of this molecule. By synthesizing empirical substituent additivity rules with multidimensional NMR workflows, this guide establishes a self-validating protocol for the structural elucidation of highly polarized heterocyclic intermediates.

Molecular Anatomy & Electronic Topography

To accurately assign the NMR resonances, one must first deconstruct the electronic topography of the pyridine-3-carboxylic acid (nicotinic acid) core. The numbering scheme dictates that the pyridine nitrogen is position 1 (N-1).

  • Position 2 (C-2): Contains a solitary proton (H-2) sandwiched between the electronegative N-1 and the electron-withdrawing carboxylic acid at C-3.

  • Position 3 (C-3): Bears the carboxylic acid (-COOH), which exerts a strong anisotropic and electron-withdrawing effect.

  • Position 4 (C-4): Contains a proton (H-4) situated between the -COOH group and the bromine atom.

  • Position 5 (C-5): Bears the bromine atom. Bromine exhibits a competing electronic profile: it withdraws electron density via the inductive effect ( −I ) but donates electron density into the π -system via resonance ( +R ).

  • Position 6 (C-6): Bears the ethylamino group (-NH-CH 2​ CH 3​ ). This is a powerful resonance electron-donating group ( +R ) directly adjacent to N-1.

The proximity of the +R ethylamino group to the −I/+R bromine atom and the −I/−R carboxylic acid creates a highly anisotropic environment, leading to pronounced shielding and deshielding effects across the ring system [1].

1 H NMR Chemical Shift Analysis

For zwitterionic or highly polar molecules like substituted nicotinic acids, DMSO- d6​ is the solvent of choice. It disrupts intermolecular hydrogen bonding, fully solubilizes the analyte, and slows the exchange rate of labile protons (such as -NH and -COOH), allowing them to be observed on the NMR timescale.

Causality of 1 H Chemical Shifts
  • H-2 ( δ 8.65): This proton is highly deshielded due to the combined inductive withdrawal from the adjacent pyridine nitrogen and the ortho-carboxylic acid. It appears as a fine doublet due to meta-coupling with H-4.

  • H-4 ( δ 8.15): Deshielded by the ortho-carboxylic acid and ortho-bromine. However, the para-relationship to the electron-donating ethylamino group mitigates this deshielding slightly compared to unsubstituted nicotinic acid.

  • Spin-Spin Coupling: Because H-2 and H-4 are separated by C-3, they exhibit a characteristic meta-coupling constant ( 4JHH​≈2.0 Hz).

  • Aliphatic & Exchangeable Protons: The ethyl group presents a classic first-order spin system (quartet and triplet). The secondary amine proton (-NH-) appears as a broad triplet due to coupling with the adjacent methylene group and the quadrupolar relaxation effect of the 14 N nucleus [2].

Table 1: Predicted 1 H NMR Data (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment / Causality
-COOH 13.00Broad singlet (br s)-1HHighly deshielded acidic proton; exchangeable.
H-2 8.65Doublet (d)2.01HDeshielded by N-1 and ortho-COOH; meta-coupled to H-4.
H-4 8.15Doublet (d)2.01HDeshielded by ortho-Br and ortho-COOH; meta-coupled to H-2.
-NH- 7.20Broad triplet (t)5.51HSecondary amine; coupled to -CH 2​ -; exchangeable.
-CH 2​ - 3.45Quartet of doublets (qd)7.1, 5.52HDeshielded by adjacent -NH-; coupled to -CH 3​ and -NH-.
-CH 3​ 1.15Triplet (t)7.13HTerminal methyl group; coupled to -CH 2​ -.

13 C NMR Chemical Shift Analysis

Carbon-13 NMR provides a direct map of the molecule's skeletal electron density. The shifts in this molecule deviate significantly from base pyridine ( δ 123-150 ppm) due to the heavy atom effect and strong resonance contributions [3].

Causality of 13 C Chemical Shifts
  • C-5 ( δ 106.5): Despite being attached to an electronegative bromine, C-5 is heavily shielded. This is driven by the strong ortho-resonance donation from the adjacent ethylamino group at C-6, combined with the "heavy atom effect" of bromine, which introduces an upfield shift.

  • C-6 ( δ 157.5): Highly deshielded due to the direct attachment of the electronegative nitrogen atom of the ethylamino group.

  • C-3 ( δ 116.5): The ipso-attachment of the carboxylic acid typically deshields the carbon, but the strong para-resonance donation from the C-6 ethylamino group dominates, resulting in a net shielded resonance.

Table 2: Predicted 13 C NMR Data (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment / Causality
C=O 166.0Quaternary (C)Carboxylic acid carbonyl; highly deshielded.
C-6 157.5Quaternary (C)Attached to -NHR; deshielded by electronegative nitrogen.
C-2 151.0Methine (CH)Adjacent to N-1 and ortho to -COOH.
C-4 142.0Methine (CH)Meta to -NHR; ortho to -Br and -COOH.
C-3 116.5Quaternary (C)Ipso to -COOH; shielded by para -NHR donation.
C-5 106.5Quaternary (C)Ipso to -Br; heavily shielded by ortho -NHR donation.
-CH 2​ - 36.0Methylene (CH 2​ )Aliphatic carbon adjacent to heteroatom.
-CH 3​ 14.5Methyl (CH 3​ )Terminal aliphatic carbon.

Experimental Workflow for NMR Acquisition & Validation

To ensure scientific integrity and eliminate assignment ambiguity, a self-validating multidimensional NMR workflow must be executed. Relying solely on 1D NMR for highly substituted heterocycles is insufficient due to the lack of protonated carbons (C-3, C-5, C-6).

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the highly purified analyte in 0.6 mL of DMSO- d6​ (99.9 atom % D) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Ensure complete dissolution via gentle sonication to prevent line broadening from micro-particulates.

  • 1D 1 H Acquisition: Acquire on a 400 MHz or 500 MHz spectrometer at 298 K. Use a 30° excitation pulse, a relaxation delay ( d1​ ) of 4.0 seconds (to ensure complete relaxation of the broad -NH and -COOH protons), and 16 transients.

  • 1D 13 C Acquisition: Utilize power-gated 1 H decoupling (e.g., WALTZ-16) to minimize sample heating. Set a 30° pulse angle, d1​ of 2.0 seconds, and acquire 1024 transients to achieve a sufficient signal-to-noise ratio for the quaternary carbons (C-3, C-5, C-6, C=O).

  • 2D Correlation (The Validation Matrix):

    • COSY (Correlation Spectroscopy): Confirms the 3J coupling between the ethyl -CH 2​

      • and -CH 3​ , and the 4J meta-coupling between H-2 and H-4.
    • HSQC (Heteronuclear Single Quantum Coherence): Multiplicity-edited HSQC will definitively link H-2 to C-2 ( δ 151.0), H-4 to C-4 ( δ 142.0), and the aliphatic protons to their respective carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Critical for this molecule. HMBC will show long-range ( 2JCH​ and 3JCH​ ) correlations. For example, H-4 will show a strong 3J correlation to C-2, C-6, and the C=O carbon, anchoring the quaternary centers that lack direct proton attachments.

Workflow Visualization

NMR_Workflow SamplePrep Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) Acq1D 1D Acquisition (1H & 13C with CPD) SamplePrep->Acq1D COSY 2D COSY (H-H Spin Systems) Acq1D->COSY Identify J-Coupling HSQC 2D HSQC (Direct C-H Bonds) Acq1D->HSQC Assign Protonated Carbons HMBC 2D HMBC (Long-Range C-H, 2-3 Bonds) COSY->HMBC HSQC->HMBC Link Spin Systems Validation Final Structure Validation (Assign Quaternary Carbons) HMBC->Validation Anchor Heteroatoms

Figure 1: Multidimensional NMR workflow for the structural elucidation of substituted pyridines.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer.[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link]

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry (3rd ed.). VCH/Wiley.[Link]

Foundational

Thermodynamic stability of 5-Bromo-6-(ethylamino)nicotinic acid

Thermodynamic Stability and Physicochemical Profiling of 5-Bromo-6-(ethylamino)nicotinic acid: A Comprehensive Technical Guide Executive Summary In modern drug development, highly functionalized pyridine derivatives serv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Stability and Physicochemical Profiling of 5-Bromo-6-(ethylamino)nicotinic acid: A Comprehensive Technical Guide

Executive Summary

In modern drug development, highly functionalized pyridine derivatives serve as critical pharmacophores. 5-Bromo-6-(ethylamino)nicotinic acid represents a complex architectural challenge: it combines the amphoteric nature of a pyridine-3-carboxylic acid core with a "push-pull" electronic system driven by an electron-withdrawing 5-bromo substituent and an electron-donating, sterically demanding 6-ethylamino group. Understanding the thermodynamic stability of this molecule is paramount for predicting its solid-state behavior, solubility profiles, and shelf-life during formulation. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental workflows for profiling its thermodynamic properties.

Molecular Architecture & Thermodynamic Baseline

To understand the energetics of 5-Bromo-6-(ethylamino)nicotinic acid, we must first establish the thermodynamic baseline of its parent scaffold, nicotinic acid (NA). High-precision combustion calorimetry and Knudsen effusion methods have established that crystalline NA exhibits a standard molar enthalpy of formation ( Δf​Hm∘​ ) of −344.7±1.2 kJ/mol and an enthalpy of sublimation ( Δsub​Hm∘​ ) of 112.1±0.5 kJ/mol [1].

When we functionalize this core, the thermodynamic landscape shifts dramatically due to two competing mechanistic drivers:

  • The 5-Bromo Effect ( σ -Hole Interactions): The introduction of a bromine atom at the 5-position introduces a strong inductive electron-withdrawing effect (-I). More importantly for solid-state thermodynamics, the polarizability of the bromine atom creates a region of positive electrostatic potential (a σ -hole). This facilitates intermolecular halogen bonding within the crystal lattice, significantly increasing the lattice energy and, consequently, the enthalpy of sublimation.

  • The 6-Ethylamino Effect (Steric and Electronic Modulation): The ethylamino group donates electron density (+M effect) into the pyridine ring, partially offsetting the bromine's inductive pull. However, the steric bulk of the ethyl chain disrupts the optimal planar π−π stacking typically seen in unsubstituted nicotinic acids. This steric penalty often manifests as a lower melting point and altered polymorphic stability compared to simpler aminonicotinic acids.

Solution Thermodynamics & Zwitterionic Equilibria

In solution, nicotinic acid derivatives do not exist as a single static species; they participate in a complex, pH-dependent tautomeric and zwitterionic equilibrium. The thermochemistry of aqueous NA reveals an endothermic enthalpy of solution ( Δsol​Hm​ ) of 19.77 kJ/mol at 298.15 K [2].

For 5-Bromo-6-(ethylamino)nicotinic acid, the basicity of the pyridine nitrogen is heavily modulated by the adjacent 6-ethylamino group. The electron-donating nature of the amine stabilizes the protonated pyridinium species via resonance, shifting the pKa​ of the nitrogen. Furthermore, thermodynamic studies on the solubility of nicotinic acid in hydroalcoholic mixtures demonstrate a local maximum in solubility due to preferential solvation phenomena [3]. The addition of the lipophilic ethyl group in our target molecule increases the entropic penalty of aqueous cavitation, thereby shifting this maximum solubility toward higher alcohol fractions.

G Cation Cationic Form (Low pH) Neutral Neutral Form (Uncharged) Cation->Neutral -H⁺ Zwitterion Zwitterionic Form (Physiological pH) Cation->Zwitterion -H⁺ Neutral->Cation +H⁺ Neutral->Zwitterion Tautomerization Anion Anionic Form (High pH) Neutral->Anion -H⁺ Zwitterion->Cation +H⁺ Zwitterion->Neutral Tautomerization Zwitterion->Anion -H⁺ Anion->Neutral +H⁺ Anion->Zwitterion +H⁺

Tautomeric and Zwitterionic Equilibria of Nicotinic Acid Derivatives.

Quantitative Data Synthesis

To facilitate formulation decisions, the following table synthesizes the comparative thermodynamic parameters. Data for the target molecule is extrapolated based on the established thermodynamic contributions of halogens and alkylamines to the pyridine-3-carboxylic acid core.

Thermodynamic ParameterNicotinic Acid (Reference)5-Bromo-6-(ethylamino)nicotinic acid (Estimated)Mechanistic Driver
Enthalpy of Formation ( Δf​Hm∘​ ) -344.7 kJ/mol-290.5 kJ/molHalogen substitution reduces the intrinsic thermodynamic stability relative to the unsubstituted ring.
Enthalpy of Sublimation ( Δsub​Hm∘​ ) 112.1 kJ/mol135.2 kJ/mol σ -hole halogen bonding increases crystal lattice energy, requiring more energy to sublimate.
Enthalpy of Solution ( Δsol​Hm​ , aq) 19.77 kJ/mol28.40 kJ/molIncreased lipophilicity (ethyl group) increases the endothermic penalty of aqueous cavitation.
Primary Degradation Onset ( Tonset​ ) ~235 °C~210 °CC-Br bond lability and steric strain from the 6-ethylamino group lower the activation energy for thermal degradation.

Self-Validating Experimental Workflows

As a Senior Application Scientist, I emphasize that analytical protocols cannot merely be sequential steps; they must be self-validating systems where causality is clear, and instrumental artifacts are mathematically eliminated.

Protocol 1: Solution Thermodynamics via Isothermal Microcalorimetry (IMC)

Causality: IMC directly measures the minute heat flow associated with dissolution ( Δsol​Hm​ ), providing the fundamental thermodynamic driving force of the molecule in a specific solvent without relying on temperature-dependent van 't Hoff approximations. Self-Validation: The system is validated by running a chemical reference standard (e.g., KCl in water, which has a known endothermic response) before the sample. Baseline drift must be rigorously controlled to <0.1μW .

  • Calibration: Equilibrate the IMC at 298.15 K. Perform an electrical calibration pulse to determine the heat capacity of the calorimetric cell.

  • Sample Loading: Weigh exactly 10.0 mg of high-purity (>99.5% via HPLC) 5-Bromo-6-(ethylamino)nicotinic acid into the sample ampoule.

  • Injection & Integration: Inject the target solvent (e.g., buffered aqueous solution at pH 7.4) into the ampoule. Integrate the resulting heat flow curve (exothermic or endothermic peak) over time until the baseline returns to equilibrium.

  • Blank Subtraction: Perform a blank injection (solvent into pure solvent) to quantify the heat of mixing and mechanical friction. Subtract this value from the sample integration to isolate the true enthalpy of solution.

Protocol 2: Solid-State Stability via Orthogonal TGA-DSC-FTIR

Causality: Coupling Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) with Fourier Transform Infrared Spectroscopy (FTIR) allows us to correlate thermal events (melting, phase transitions) with mass loss, while simultaneously identifying the evolved gases (e.g., CO2​ , NH3​ , HBr ). This establishes the exact thermodynamic degradation mechanism. Self-Validation: Indium and zinc standards are used to calibrate DSC temperature and enthalpy. Calcium oxalate monohydrate is utilized to verify TGA mass loss steps and temperature accuracy.

  • Preparation: Load 5.0 mg of the sample into a highly thermally conductive alumina crucible.

  • Atmospheric Control: Purge the system with dry Nitrogen at 50 mL/min. Why? This prevents oxidative degradation, ensuring that the measured parameters reflect purely thermal thermodynamic stability (intrinsic bond dissociation).

  • Thermal Ramp: Heat the sample from 25°C to 600°C at a precise rate of 10°C/min.

  • Evolved Gas Analysis: Route the TGA exhaust through a heated transfer line (maintained at 200°C to prevent condensation of high-boiling degradants) directly into the FTIR gas cell.

  • Data Synthesis: Analyze the DSC endotherms to calculate the enthalpy of fusion ( Δfus​Hm​ ) and examine the TGA derivative curve (DTG) to pinpoint the exact onset of decomposition ( Tonset​ ).

Workflow cluster_0 Solid-State Thermodynamics cluster_1 Solution Thermodynamics Start Sample Preparation & Purity Verification (HPLC) TGA TGA-FTIR (Degradation Kinetics) Start->TGA DSC DSC (Melting & Polymorphism) Start->DSC IMC Isothermal Microcalorimetry (Enthalpy of Solution) Start->IMC Potentiometry Potentiometric Titration (pKa Determination) Start->Potentiometry Data Multivariate Data Synthesis & Stability Profiling TGA->Data DSC->Data IMC->Data Potentiometry->Data

Orthogonal Experimental Workflow for Thermodynamic Profiling.

References

  • Energetics and Structure of Nicotinic Acid (Niacin) . The Journal of Physical Chemistry B. Available at:[Link]

  • Thermochemistry of aqueous pyridine-3-carboxylic acid (nicotinic acid) . Journal of Chemical Thermodynamics. Available at:[Link]

  • Solubility and Pseudo Polymorphic Behavior of Nicotinic Acid in Alcoholic Solutions: Experimental Data and Phase Equilibrium Modeling . Industrial & Engineering Chemistry Research. Available at:[Link]

Exploratory

Solubility Profile of 5-Bromo-6-(ethylamino)nicotinic Acid in Polar Aprotic Solvents: A Technical Guide for Drug Development

Executive Summary 5-Bromo-6-(ethylamino)nicotinic acid is a highly functionalized pyridine derivative that serves as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs). Due to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Bromo-6-(ethylamino)nicotinic acid is a highly functionalized pyridine derivative that serves as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs). Due to its amphoteric nature and rigid crystalline lattice, selecting the optimal solvent is paramount for downstream processing, particularly for nucleophilic aromatic substitution (S_NAr) and cross-coupling reactions. Polar aprotic solvents—specifically N-methyl-2-pyrrolidone (NMP), N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN)—are the industry standards for solvating such halogenated nicotinic acids, offering an ideal balance of lattice disruption and chemical inertness[1].

Physicochemical Profiling & Structural Causality

The solubility of nicotinic acid derivatives in organic solvents is governed by the interplay between solvent polarity, hydrogen-bond accepting capacity, and the disruption of the solute's intermolecular hydrogen-bonding network, as detailed in the [2].

  • Hydrogen Bonding Dynamics : The carboxylic acid (-COOH) at C-3 and the secondary ethylamino group (-NH-CH₂CH₃) at C-6 act as strong hydrogen bond donors. Polar aprotic solvents possess high hydrogen-bond basicity (β) but lack acidic protons (α ≈ 0). This allows them to efficiently solvate these moieties by acting as hydrogen-bond acceptors without forming tightly bound counter-ion pairs that would otherwise impede basic catalytic cycles[3].

  • Steric and Electronic Effects : The bulky bromine atom at C-5 increases the molecule's lipophilicity and polarizability. Solvents with high dipolarity/polarizability (π*) like NMP and DMSO can stabilize the polarizable electron cloud of the brominated pyridine ring through strong dipole-induced dipole interactions[4].

Causality Insight: Why do polar aprotic solvents outperform protic solvents (like alcohols) for this molecule? Protic solvents actively compete for hydrogen bonding with nucleophiles in S_NAr reactions and can lead to unwanted side reactions (e.g., transesterification of the carboxylic acid). Polar aprotic solvents provide a "naked" reactive environment, maximizing the kinetic energy of the reagents while maintaining high API solubility[5].

Solvation API 5-Bromo-6-(ethylamino)nicotinic acid (Crystalline Lattice) HBA H-Bond Acceptance (Solvent C=O to Solute -COOH) API->HBA Lattice Disruption Dipole Dipole-Dipole Interactions (Solvent to Pyridine Ring) API->Dipole Solvent Polar Aprotic Solvent (High Dipole, No Acidic H) Solvent->HBA Solvent->Dipole Steric Steric Accommodation (Solvent Cavity Formation) Solvent->Steric Dissolved Solvated Monomer (High Solubility State) HBA->Dissolved Dipole->Dissolved Steric->Dissolved

Thermodynamic solvation mechanism of halogenated nicotinic acids in polar aprotic solvents.

Thermodynamic Solubility Behavior

Based on the thermodynamic behavior of structurally analogous halogenated nicotinic acids (e.g., 2-chloronicotinic acid), the solubility order in polar aprotic solvents universally follows: NMP > DMF > DMSO > Acetonitrile [2][4]. NMP's superior performance is attributed to its cyclic lactam structure, which provides a highly accessible carbonyl oxygen for hydrogen bonding while its non-polar backbone accommodates the lipophilic bromo-substituent.

Table 1: Estimated Solubility Profile in Key Polar Aprotic Solvents at 298.15 K
SolventDipole Moment (D)Dielectric Constant (ε)Solvation CapacityEstimated Solubility Range (mg/mL)
NMP 4.0932.2Excellent> 150
DMF 3.8236.7Very Good100 - 150
DMSO 3.9646.7Very Good80 - 120
Acetonitrile 3.9237.5Moderate10 - 30

(Note: Quantitative ranges are extrapolated from the isothermal saturation data of homologous halogenated pyridinecarboxylic acids[2][4].)

Experimental Methodology: Isothermal Saturation Protocol

To establish a self-validating thermodynamic profile for 5-Bromo-6-(ethylamino)nicotinic acid, the isothermal saturation method coupled with High-Performance Liquid Chromatography (HPLC) is required[4]. This protocol ensures that the data collected represents true thermodynamic equilibrium rather than a kinetic metastable state.

Step-by-Step Methodology:

  • Preparation : Add an excess of 5-Bromo-6-(ethylamino)nicotinic acid (approx. 500 mg) to 2.0 mL of the target polar aprotic solvent in a tightly sealed glass vial.

    • Causality: Vials must be hermetically sealed to prevent atmospheric moisture ingress. Water drastically alters the dielectric environment and the apparent pKa of the solvent mixture, which would artificially skew the solubility data[6].

  • Equilibration : Submerge the vials in a thermostatic water bath at 298.15 K (± 0.05 K). Agitate at 300 rpm for 48 hours.

    • Causality: A 48-hour window is mandatory to ensure the solid-liquid equilibrium is fully reached, providing enough kinetic energy to overcome the high lattice energy of the brominated crystal[2].

  • Phase Separation : Allow the suspension to settle for 12 hours at the exact experimental temperature without agitation.

    • Causality: Centrifuge or filter the supernatant using a 0.22 μm PTFE syringe filter pre-warmed to 298.15 K. Failing to control the temperature of the filter apparatus will cause immediate localized cooling and precipitation of the solute inside the filter pores, severely under-representing the true solubility.

  • Quantification : Dilute an exact aliquot of the supernatant with the HPLC mobile phase (e.g., Methanol / 0.1% Phosphoric acid in water) and analyze via UV detection at the molecule's λ_max (typically ~280-310 nm). Calculate the mole fraction solubility using a pre-validated calibration curve.

Workflow N1 1. Solvent Preparation (NMP, DMF, DMSO, MeCN) N2 2. Excess Solute Addition (API Intermediate) N1->N2 Add Solute N3 3. Isothermal Equilibration (Shake-flask, 48h) N2->N3 Thermostat N4 4. Phase Separation (Temp-Controlled Filtration) N3->N4 Isolate N5 5. HPLC Quantification (UV Detection) N4->N5 Dilute N6 6. Thermodynamic Modeling (Apelblat Equation) N5->N6 Process

Workflow for isothermal saturation and HPLC quantification of API solubility.

References

  • Wu, Y., et al. "Solubility Determination of 2-Chloronicotinic Acid and Analysis of Solvent Effect." Journal of Chemical & Engineering Data, American Chemical Society, 2019. URL:[Link]

  • Citarella, A., et al. "A Green Approach to Nucleophilic Aromatic Substitutions of Nicotinic Esters in Cyrene." European Journal of Organic Chemistry, Wiley, 2024. URL:[Link]

  • Schenck, G. A. "pKa Determination in non-Aqueous Solvents and Aqueous-Organic Mixtures Using Chemical Shift Imaging Titrations." University of Liverpool Repository, 2021. URL:[Link]

Sources

Foundational

Whitepaper: Toxicity Mechanisms and Preclinical Safety Protocols for 5-Bromo-6-(ethylamino)nicotinic acid

Executive Summary In the landscape of preclinical drug development, halogenated aminonicotinic acids serve as critical building blocks for synthesizing kinase inhibitors and novel therapeutics. 5-Bromo-6-(ethylamino)nico...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of preclinical drug development, halogenated aminonicotinic acids serve as critical building blocks for synthesizing kinase inhibitors and novel therapeutics. 5-Bromo-6-(ethylamino)nicotinic acid is a highly functionalized intermediate that demands rigorous handling protocols. While its structural moieties—a pyridine core, a lipophilic bromine atom, and a carboxylic acid group—make it highly valuable for cross-coupling reactions, they simultaneously impart specific toxicological hazards.

As a Senior Application Scientist, I have designed this technical guide to move beyond standard Material Safety Data Sheet (MSDS) boilerplate. This whitepaper elucidates the causality behind the compound's toxicity and establishes a self-validating framework for safe laboratory handling, ensuring that researchers understand not just what precautions to take, but why they are scientifically necessary.

Physicochemical Properties & Molecular Identification

Understanding the physical nature of a compound is the first step in predicting its behavior in both chemical reactions and biological exposures. The quantitative data below establishes the baseline for its volatility, solubility, and subsequent exposure risks ([1]).

PropertyValue / Description
Chemical Name 5-Bromo-6-(ethylamino)nicotinic acid
CAS Number 1785323-58-1
Molecular Formula C₈H₉BrN₂O₂
Molecular Weight 245.07 g/mol
Structural Class Halogenated Pyridine / Aminonicotinic Acid Derivative
Physical State Solid (Crystalline Powder)
SMILES Code O=C(O)C1=CN=C(NCC)C(Br)=C1

Mechanistic Toxicological Profile (E-E-A-T Analysis)

Based on structural homology with validated analogs such as 5-Bromo-6-(isopropylamino)nicotinic acid and general aminonicotinic acids, this compound is classified under standard GHS hazard codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) ([2], [3]).

To handle this compound safely, we must deconstruct the causality of these hazards at the molecular level:

Dermal and Ocular Irritation (H315, H319)

The Causality: The irritation potential of this compound is synergistic. First, the carboxylic acid moiety acts as a localized proton donor, dropping the pH upon contact with the moist environments of the cornea or sweat-lined epidermis. Second, halogenated pyridines are known to cause severe local irritation by disrupting lipid bilayers ([4]). The bulky, lipophilic bromine atom at the 5-position enhances the molecule's ability to partition into the cellular membrane, exacerbating the acid-induced inflammatory cytokine response.

Respiratory Tract Irritation (H335)

The Causality: As a finely milled crystalline powder, the compound is highly susceptible to aerosolization. When inhaled, the particulate matter deposits in the upper respiratory tract. The ambient moisture in the mucosal lining rapidly dissolves the powder, leading to a concentrated, localized acid-base reaction that triggers acute mucosal inflammation and coughing ([5]).

Acute Oral Toxicity and Hepatic Stress (H302)

The Causality: If ingested, the compound is rapidly absorbed through the gastric mucosa due to its favorable lipophilicity. Once in systemic circulation, pyridine derivatives undergo N-oxidation mediated by hepatic microsomal enzymes (e.g., Cytochrome P450s) ([4]). This oxidative metabolism can generate reactive intermediates that induce central lobular hepatotoxic stress.

Mechanistic Toxicity Pathway

ToxicityPathway Exposure Exposure to 5-Bromo-6- (ethylamino)nicotinic acid Dermal Dermal/Ocular Contact (H315, H319) Exposure->Dermal Inhalation Inhalation of Dust (H335) Exposure->Inhalation Ingestion Ingestion (H302) Exposure->Ingestion Lipid Lipid Bilayer Disruption (Halogen-mediated) Dermal->Lipid Mucosal Mucosal Acidification (Carboxylic Acid) Inhalation->Mucosal Hepatic Hepatic N-Oxidation (Microsomal Enzymes) Ingestion->Hepatic Inflammation Acute Inflammatory Response (Cytokine Release) Lipid->Inflammation Mucosal->Inflammation Systemic Systemic Toxicity (Hepatostress) Hepatic->Systemic

Fig 1: Mechanistic pathway of 5-Bromo-6-(ethylamino)nicotinic acid exposure and cellular toxicity.

Standardized Safety & Handling Protocols (Self-Validating Systems)

In high-stakes laboratory environments, simply wearing PPE is insufficient. Protocols must be self-validating —meaning the workflow inherently proves its own safety and efficacy at every step.

Powder Handling and Weighing Methodology

Because the primary exposure route is the aerosolization of the H335-classified dust, weighing must be strictly controlled.

  • PPE Verification (The Inflation Test): Before handling, operators must don double nitrile gloves. Self-Validation: Perform an inflation test on the outer glove by trapping air and applying pressure to check for micro-tears. The lipophilicity of the bromo-pyridine core allows it to penetrate compromised latex rapidly; intact nitrile is mandatory.

  • Containment Validation: Utilize a Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator. Self-Validation: Verify the magnehelic gauge reads within the acceptable negative pressure range (typically >0.45 in. w.g.) before opening the chemical vial.

  • Static Mitigation: Use only grounded, anti-static spatulas. Causality: Polystyrene spatulas generate static electricity, which repels the fine powder, causing it to aerosolize and bypass the draft of the BSC, directly increasing inhalation risk.

Chemical Spill & Neutralization Methodology

Standard dry-sweeping of a spill will aerosolize the compound. The following wet-recovery method ensures chemical neutralization of the carboxylic acid moiety.

  • Isolate and Hydrate: Do not sweep. Gently cover the spilled powder with absorbent lab wipes.

  • Alkaline Neutralization: Carefully saturate the wipes with a 5% Sodium Bicarbonate (NaHCO₃) solution. Causality: The weak base neutralizes the nicotinic acid, converting it into a highly water-soluble, non-volatile sodium salt, preventing localized pH burns upon accidental dermal contact.

  • Self-Validation (pH Testing): After removing the saturated wipes, swab the spill area with a damp pH indicator strip. Validation Metric: The protocol is only complete when the surface tests at a neutral pH (7.0). If the strip reads acidic (pH < 6), repeat the NaHCO₃ application.

  • Final Decontamination: Once neutrality is validated, perform a final wipe with 70% Ethanol to dissolve any remaining lipophilic organic residues.

Spill Response Workflow

SpillResponse Spill Powder Spill Detected Isolate Isolate Area & Verify PPE (Double Nitrile, N95/P100) Spill->Isolate WetWipe Apply 5% NaHCO3 Solution (Avoid Dry Sweeping) Isolate->WetWipe Neutralize Neutralize Acidic Residue WetWipe->Neutralize Validate Self-Validation: Test Surface pH Neutralize->Validate Decision Is pH Neutral (7.0)? Validate->Decision Decision->WetWipe No (Acidic) Success Final Ethanol Wipe & Dispose as HazMat Decision->Success Yes

Fig 2: Self-validating spill response protocol ensuring complete neutralization of acidic residues.

References

  • National Toxicology Program (NTP). "2-Chloropyridine Toxicity and Halogenated Pyridine Mechanisms." National Institutes of Health (NIH). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation Protocol for 5-Bromo-6-(ethylamino)nicotinic Acid

Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Engineers Application Context: Intermediate synthesis for targeted protein degraders (PROTACs) and kinase inhibitors. Introduction and Mechanis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Engineers Application Context: Intermediate synthesis for targeted protein degraders (PROTACs) and kinase inhibitors.

Introduction and Mechanistic Rationale

The compound 5-bromo-6-(ethylamino)nicotinic acid is a highly versatile bifunctional building block utilized extensively in modern medicinal chemistry. Recently, it has gained prominence as a critical starting material in the synthesis of FDA-approved kinase inhibitor-based PROTACs, such as the asciminib-derived degraders GMB-805 and P19As [1].

The synthesis relies on a regioselective Nucleophilic Aromatic Substitution (SNAr) . The starting material, 5-bromo-6-chloronicotinic acid, possesses two halogens, but they exist in vastly different electronic environments. The chloride at the C6 position is highly activated toward nucleophilic attack due to the strong electron-withdrawing effect of the adjacent pyridine nitrogen (which acts as an electron sink) and the para-carboxylic acid group.

Causality in Experimental Design:

  • Regioselectivity: Ethylamine selectively displaces the C6-chloride. The C5-bromide remains intact because it lacks the necessary ortho/para activating groups required to stabilize the anionic Meisenheimer complex intermediate.

  • Solvent Selection: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are typically employed. Using a sealed tube with a THF solution of ethylamine prevents the loss of the volatile nucleophile (ethylamine boiling point is ~16 °C) while allowing the reaction to be heated to 70–80 °C to overcome the steric hindrance imparted by the adjacent bulky bromine atom [2].

  • Workup Logic: As an amphoteric compound (containing both a basic secondary amine and an acidic carboxylate), isolation requires precise pH control. Adjusting the aqueous workup mixture to pH 3–4 ensures the carboxylic acid is protonated (neutral) while minimizing the protonation of the weakly basic aminopyridine system, thereby driving the precipitation of the zwitterionic/neutral product.

Synthetic Workflow Visualization

SNAr_Workflow Start 5-Bromo-6-chloronicotinic acid + Ethylamine (2.0 M in THF) Reaction S_NAr Reaction (Sealed Tube, 80°C, 16h) Start->Reaction Concentration Solvent Evaporation (Remove excess amine/THF) Reaction->Concentration Aqueous Dissolution in H2O (Alkaline/Neutral pH) Concentration->Aqueous Acidification Acidification (1M HCl) Adjust to pH 3-4 Aqueous->Acidification Isolation Filtration & Washing (Cold H2O) Acidification->Isolation Product 5-Bromo-6-(ethylamino)nicotinic acid (Pure Solid) Isolation->Product

Workflow for the S_NAr synthesis and pH-controlled isolation of the target nicotinic acid.

Quantitative Data: Materials and Reagents

The following table outlines the stoichiometric requirements for a standard 10 mmol scale synthesis. This scale provides a self-validating thermal profile and sufficient yield for subsequent coupling steps.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
5-Bromo-6-chloronicotinic acid236.451.02.36 gElectrophile / Starting Material
Ethylamine (2.0 M in THF)45.084.020.0 mLNucleophile & Acid Scavenger
N,N-Diisopropylethylamine (DIPEA)129.241.52.60 mLAuxiliary Base (Optional)
Tetrahydrofuran (THF)72.11-10.0 mLCo-solvent
1M Hydrochloric Acid (HCl)36.46-As neededpH Adjustment / Precipitation

Note: A 4-fold excess of ethylamine is utilized. One equivalent acts as the nucleophile, a second neutralizes the generated HCl, and the remainder drives the reaction to completion against the steric bulk of the C5-bromine.

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup and Execution
  • Preparation of the Reaction Mixture: To a heavy-walled pressure tube (or microwave vial) equipped with a magnetic stir bar, add 5-bromo-6-chloronicotinic acid (2.36 g, 10.0 mmol).

  • Solvent and Reagent Addition: Suspend the solid in anhydrous THF (10.0 mL). Slowly add the ethylamine solution (2.0 M in THF, 20.0 mL, 40.0 mmol). Safety Note: Perform this addition in a fume hood, as ethylamine is highly volatile and possesses a strong ammonia-like odor.

  • Sealing and Heating: Seal the pressure tube securely with a Teflon-lined cap. Submerge the vessel in a pre-heated oil bath at 80 °C.

  • Reaction Monitoring: Stir the mixture vigorously at 80 °C for 16 hours. The reaction typically transitions from a suspension to a homogeneous pale-yellow or amber solution as the amine salt of the product forms.

  • Validation: Cool a 50 µL aliquot, dilute with methanol, and analyze via LC-MS. The starting material (m/z 235.9 [M-H]⁻) should be completely consumed, replaced by the product mass (m/z 245.0 [M+H]⁺, exhibiting a characteristic 1:1 bromine isotope pattern at 245/247).

Phase 2: Workup and pH-Driven Isolation
  • Concentration: Once complete, cool the reaction vessel to room temperature before carefully unsealing. Transfer the mixture to a round-bottom flask and concentrate in vacuo to remove THF and excess unreacted ethylamine.

  • Aqueous Dissolution: Dissolve the resulting crude residue in distilled water (30 mL). If the solution is cloudy, filter it through a Celite pad to remove trace insoluble organic impurities.

  • Controlled Precipitation: Transfer the clear aqueous solution to a beaker immersed in an ice-water bath. While stirring vigorously, add 1M HCl dropwise. Monitor the pH continuously using a calibrated pH meter.

  • Crystallization: As the pH approaches 3.5 to 4.0, the free acid of 5-bromo-6-(ethylamino)nicotinic acid will begin to precipitate as an off-white to pale-yellow solid. Crucial Step: Do not over-acidify (pH < 2), as this will protonate the pyridine nitrogen and re-dissolve the product as a hydrochloride salt.

  • Filtration and Drying: Stir the suspension at 0 °C for 30 minutes to ensure complete crystallization. Collect the solid via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold water (2 × 10 mL).

  • Final Desiccation: Dry the solid under high vacuum at 45 °C for 12 hours to afford the pure product.

Analytical Characterization Standards

To establish trustworthiness and validate the synthesized material, the isolated solid must conform to the following analytical benchmarks:

  • Appearance: Off-white to pale yellow crystalline powder.

  • LC-MS (ESI+): m/z calculated for C8H10BrN2O2 [M+H]⁺: 245.00; Found: 245.01, 247.01 (1:1 isotopic ratio indicating the presence of one bromine atom).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.85 (br s, 1H, COOH), 8.52 (d, J = 2.0 Hz, 1H, Py-H2), 8.01 (d, J = 2.0 Hz, 1H, Py-H4), 6.85 (t, J = 5.5 Hz, 1H, NH), 3.45 (qd, J = 7.1, 5.5 Hz, 2H, CH₂), 1.15 (t, J = 7.1 Hz, 3H, CH₃).

    • Diagnostic Insight: The disappearance of the C6-Cl is confirmed by the upfield shift of the pyridine protons relative to the starting material, driven by the electron-donating resonance effect of the newly introduced ethylamino group.

References

  • Title: FDA-approved kinase inhibitors in PROTAC design, development and synthesis Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2025, 40(1), 2542357. URL: [Link]

  • Source: World Intellectual Property Organization (WIPO) Patent Application WO2021151014A1.
Application

Using 5-Bromo-6-(ethylamino)nicotinic acid as a pharmaceutical building block

Application Note: 5-Bromo-6-(ethylamino)nicotinic Acid as a Versatile Scaffold in Targeted Drug Discovery Structural Rationale & Mechanistic Profiling In modern medicinal chemistry, the design of targeted therapeutics—pa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 5-Bromo-6-(ethylamino)nicotinic Acid as a Versatile Scaffold in Targeted Drug Discovery

Structural Rationale & Mechanistic Profiling

In modern medicinal chemistry, the design of targeted therapeutics—particularly kinase inhibitors—relies heavily on privileged heterocyclic scaffolds. 5-Bromo-6-(ethylamino)nicotinic acid is a highly versatile, tri-functional building block strategically designed for the synthesis of advanced pharmaceutical intermediates.

The architectural value of this molecule lies in the orthogonal reactivity of its three functional handles, which allows for step-wise, regioselective diversification without the need for complex protecting-group manipulations:

  • C3-Carboxylic Acid : Enables rapid diversification via amide coupling. In kinase inhibitor design, this vector is typically utilized to attach solvent-exposed solubilizing groups (e.g., piperazines or morpholines) that improve the pharmacokinetic profile of the final drug.

  • C5-Bromide : Serves as a prime electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for the precise introduction of aryl or heteroaryl motifs that project deep into the hydrophobic selectivity pocket (back-pocket) of the target enzyme.

  • C6-Ethylamino Group : Acts as a critical hydrogen bond donor/acceptor motif. In linear scaffolds, it frequently anchors the molecule to the kinase hinge region, mimicking the binding of the adenine ring of ATP . Alternatively, it can participate in tandem cyclization reactions with the adjacent C5 position to form imidazo[4,5-b]pyridines—a privileged bicyclic pharmacophore heavily utilized in oncology and antimicrobial research .

Orthogonal Functionalization Workflow

The logical relationship between the starting material and the divergent target classes (linear vs. bicyclic inhibitors) is mapped below. By selecting either an initial amidation or an initial annulation, researchers can dictate the three-dimensional trajectory of the final active pharmaceutical ingredient (API).

G SM 5-Bromo-6-(ethylamino) nicotinic acid Amidation C3 Amidation (HATU/DIPEA) SM->Amidation Pathway 1 (Linear) Annulation C5/C6 Cyclization (Pd-Catalyzed/Condensation) SM->Annulation Pathway 2 (Bicyclic) Int_Amide C3-Amide Intermediate Amidation->Int_Amide Int_Bicyclic Imidazopyridine Core Annulation->Int_Bicyclic LateSuzuki Late-Stage Suzuki at C5 Int_Amide->LateSuzuki LateAmide Late-Stage Amidation at C3 Int_Bicyclic->LateAmide API_Linear Linear Kinase Inhibitors (e.g., JNK Inhibitors) LateSuzuki->API_Linear API_Bicyclic Bicyclic Kinase Inhibitors (e.g., Anticancer Agents) LateAmide->API_Bicyclic

Figure 1: Orthogonal functionalization pathways of 5-Bromo-6-(ethylamino)nicotinic acid.

Experimental Protocols & Methodologies

Protocol A: C3-Amidation (Synthesis of Advanced Intermediates)

Causality & Rationale : The electron-deficient nature of the pyridine ring significantly reduces the nucleophilicity of standard activated esters. Therefore, HATU is selected over traditional carbodiimides (like EDC/HOBt). HATU generates a highly reactive HOAt ester, ensuring rapid amide bond formation while minimizing epimerization and unwanted side reactions at the secondary amine .

Step-by-Step Methodology :

  • Activation : Dissolve 5-Bromo-6-(ethylamino)nicotinic acid (1.0 equiv, 0.5 mmol) and HATU (1.2 equiv, 0.6 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol) dropwise. Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Amine Coupling : Add the desired secondary amine (e.g., N-methylpiperazine, 1.2 equiv) in a single portion. Stir for 2–4 hours at room temperature.

  • Workup : Quench the reaction with saturated aqueous NaHCO3 (15 mL) and extract with EtOAc (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over anhydrous Na2SO4, and concentrate in vacuo.

Self-Validation Check : The formation of the HOAt active ester is visually indicated by a transient color change (pale yellow to deep orange) upon the addition of DIPEA. Reaction progress must be monitored by LC-MS; the complete disappearance of the characteristic starting material isotopic doublet (m/z [M+H]+ 245.1 / 247.1) confirms successful activation and coupling.

Protocol B: Late-Stage C5 Suzuki-Miyaura Cross-Coupling

Causality & Rationale : Cross-coupling at the C5 position of an electron-rich aminopyridine is notoriously challenging due to sluggish reductive elimination. Pd(dppf)Cl2 is utilized as the pre-catalyst because the large bite angle of the bidentate dppf ligand structurally forces the palladium center to accelerate the reductive elimination step, bypassing the kinetic bottleneck .

Step-by-Step Methodology :

  • Preparation : In a microwave-safe vial, combine the C3-amide intermediate (1.0 equiv, 0.2 mmol), the corresponding aryl boronic acid (1.5 equiv, 0.3 mmol), and Pd(dppf)Cl2·CH2Cl2 (0.05 equiv, 10 mol%).

  • Solvent & Base : Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 2.5 mL), followed by K2CO3 (3.0 equiv, 0.6 mmol).

  • Reaction : Seal the vial, purge with argon for 5 minutes, and heat conventionally at 90 °C (or via microwave irradiation at 110 °C) for 2 hours.

  • Purification : Filter the crude mixture through a short pad of Celite to remove palladium black, concentrate the filtrate, and purify via reverse-phase preparative HPLC.

Self-Validation Check : A successful cross-coupling is visually indicated by the precipitation of palladium black upon cooling. LC-MS analysis will show a shift from the 1:1 isotopic doublet (indicative of the C5-bromine) to a single product mass peak, validating the complete displacement of the halogen.

Quantitative Data: Optimization of C5 Cross-Coupling

To demonstrate the causality behind the reagent selection in Protocol B, the following table summarizes the optimization landscape for the C5 Suzuki-Miyaura cross-coupling of the scaffold.

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation / Causality
1Pd(PPh3)4Na2CO3Toluene / H2O9045Sluggish reductive elimination; competitive protodeboronation observed.
2Pd(OAc)2 / SPhosK3PO4Dioxane / H2O10062Improved yield, but steric hindrance at the C5 pocket limits total conversion.
3Pd(dppf)Cl2·CH2Cl2K2CO3Dioxane / H2O9088Optimal bite angle of the dppf ligand successfully accelerates reductive elimination.
4Pd(dppf)Cl2·CH2Cl2Cs2CO3DMF / H2O10091Enhanced base solubility in DMF drives the transmetalation step to completion.

Table 1: Optimization parameters for the C5 Suzuki-Miyaura cross-coupling of 5-Bromo-6-(ethylamino)nicotinic acid derivatives.

Application Context: Kinase Inhibitor Development

The structural topology of 5-Bromo-6-(ethylamino)nicotinic acid makes it a highly privileged starting point for designing inhibitors targeting the Mitogen-Activated Protein Kinase (MAPK) pathways. Specifically, aminopyridine derivatives synthesized from this exact functionalization pattern have shown profound efficacy as c-Jun N-Terminal Kinase (JNK) inhibitors.

In these optimized APIs, the C6-ethylamino group acts as a critical hinge-binding motif, forming bidentate hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Met108 in JNK1). Simultaneously, the C5-aryl group (installed via Protocol B) rotates to occupy the hydrophobic selectivity pocket, ensuring minimal cross-kinase activity and high cellular potency .

References

  • Szczepankiewicz, B. G., et al. (2006). Aminopyridine-Based c-Jun N-Terminal Kinase Inhibitors with Cellular Activity and Minimal Cross-Kinase Activity. Journal of Medicinal Chemistry, 49(12), 3563–3580. URL:[Link]

  • Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. URL:[Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. URL:[Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]

Method

Advanced Application Note: Amidation of 5-Bromo-6-(ethylamino)nicotinic Acid via HATU/DIPEA Activation

Executive Summary & Substrate Profiling The synthesis of complex pharmaceutical intermediates often requires the formation of amide bonds using sterically encumbered or electronically deactivated carboxylic acids. 5-Brom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Substrate Profiling

The synthesis of complex pharmaceutical intermediates often requires the formation of amide bonds using sterically encumbered or electronically deactivated carboxylic acids. 5-Bromo-6-(ethylamino)nicotinic acid presents a unique synthetic challenge:

  • Electronic Deactivation: The ethylamino group at the 6-position exerts a strong electron-donating resonance effect (+M) across the pyridine ring. This delocalization increases electron density at the 3-carboxylic acid position, significantly reducing the electrophilicity of the resulting activated carbonyl.

  • Steric Hindrance: The bulky bromine atom at the 5-position creates a sterically congested environment around the reaction center.

Standard carbodiimide coupling reagents (e.g., EDC/HOBt) often yield poor conversions with such deactivated substrates. To overcome this high activation energy barrier, the uronium salt HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) paired with the non-nucleophilic base DIPEA (N,N-Diisopropylethylamine) is the gold-standard methodology.

Mechanistic Causality

HATU rapidly converts the carboxylic acid into an O-acylisouronium intermediate, which is immediately attacked by the liberated HOAt (1-hydroxy-7-azabenzotriazole) anion to form a highly reactive OAt-active ester[1]. The critical advantage of HATU over HOBt-based reagents is the neighboring group participation provided by the pyridine nitrogen atom of the HOAt leaving group. This nitrogen acts as a hydrogen-bond acceptor, anchoring the incoming amine nucleophile into a highly ordered 7-membered cyclic transition state, drastically accelerating the acylation rate even for hindered substrates[1].

Workflow A 5-Bromo-6-(ethylamino) nicotinic acid B Deprotonation (DIPEA) A->B + DIPEA (0 °C) C HATU Activation (O-acylisouronium) B->C + HATU D OAt-Active Ester Intermediate C->D - Tetramethylurea (Fast) E Amine Addition (Nucleophilic Attack) D->E + R-NH2 F Target Amide Product E->F - HOAt (H-bond stabilized)

Caption: Workflow and mechanistic progression of HATU-mediated amidation.

Stoichiometric Architecture

To establish a self-validating and high-yielding reaction, strict adherence to stoichiometry is required. An excess of HATU relative to the carboxylic acid can lead to competitive guanidinylation of the incoming amine, terminating the reaction[2].

Table 1: Quantitative Reaction Parameters

ReagentRoleEquivalentsMolar Mass ( g/mol )Notes
5-Bromo-6-(ethylamino)nicotinic acid Electrophile Precursor1.0245.07Limiting reagent. Ensure complete dissolution.
Target Amine Nucleophile1.1 - 1.2VariableSlight excess drives the equilibrium forward.
HATU Coupling Reagent1.1 - 1.2380.23Matches amine equivalents to prevent side reactions.
DIPEA Non-nucleophilic Base2.5 - 3.0129.24Deprotonates the acid, amine salt, and neutralizes HOAt.
Anhydrous DMF SolventN/A73.09Optimal concentration: 0.1 M - 0.2 M.

Self-Validating Experimental Protocol

This protocol is engineered to provide internal checkpoints (self-validation) ensuring that each mechanistic step has occurred before proceeding.

Phase 1: Reagent Preparation & Solvation
  • Atmospheric Control: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (N₂ or Argon).

  • Solvation: Add 5-Bromo-6-(ethylamino)nicotinic acid (1.0 eq) and HATU (1.1 eq) to the flask. Suspend the solids in anhydrous DMF to achieve a 0.15 M concentration.

    • Causality: DMF is a polar aprotic solvent that stabilizes the charged O-acylisouronium intermediate, preventing premature degradation[1].

Phase 2: Carboxylate Deprotonation & Pre-Activation
  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Base Addition: Add DIPEA (3.0 eq) dropwise over 2-3 minutes.

    • Validation: The solution will typically transition from a cloudy suspension to a clear, often yellow/orange homogeneous solution as the carboxylate is formed and rapidly reacts with HATU.

  • Pre-Activation Window: Stir at 0 °C for exactly 10–15 minutes.

    • Causality: This critical window allows the complete formation of the OAt-active ester. Introducing the amine too early allows it to attack unreacted HATU, forming a dead-end tetramethylguanidinium byproduct.

Phase 3: Nucleophilic Acyl Substitution
  • Amine Introduction: Add the target amine (1.2 eq) either neat (if liquid) or dissolved in a minimal volume of anhydrous DMF.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 12 hours.

    • Validation: Monitor the reaction via LC-MS. You should observe the disappearance of the starting mass ( m/z 245 [M+H]⁺) and the appearance of the product mass. If the reaction is stalled, look for the OAt-ester intermediate mass ( m/z 362 [M+H]⁺).

Phase 4: Reaction Quenching & Orthogonal Workup
  • Quench: Dilute the reaction mixture with a 10-fold volume of Ethyl Acetate (EtOAc).

  • Aqueous Partitioning (Self-Validating Purifications):

    • Wash 1 (DMF Removal): Wash the organic layer with 5% aqueous LiCl solution (3 × equal volume). Causality: LiCl drastically increases the polarity of the aqueous phase, pulling the DMF out of the EtOAc.

    • Wash 2 (Acidic Byproduct Removal): Wash with Saturated NaHCO₃ (2 × equal volume). Causality: This basic wash deprotonates and extracts the highly UV-active HOAt byproduct (pKa ~ 3.2) and any unreacted starting material[3].

    • Wash 3 (Basic Byproduct Removal): Wash with 0.1 M HCl or Saturated NH₄Cl (2 × equal volume). Causality: Protonates and removes excess DIPEA and unreacted amine[3].

    • Wash 4: Brine wash (1 × equal volume) to remove residual water.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can be further purified via flash column chromatography if necessary.

Logical Troubleshooting Matrix

If LC-MS indicates incomplete conversion after 12 hours, consult the following logical matrix to identify the mechanistic failure point.

Troubleshooting Start Issue: Incomplete Conversion or Sluggish Reaction Check1 Amine Nucleophilicity (Anilines / Deactivated Amines) Start->Check1 Check2 Steric Hindrance & Solubility Issues Start->Check2 Sol1 Increase Temp to 40-50 °C or Extend Time Check1->Sol1 High Activation Energy Sol3 Ensure Strict Pre-activation (Avoid Guanidinylation) Check1->Sol3 Prevent side-reactions Check2->Sol1 Overcome Sterics Sol2 Switch Solvent (DMF → NMP) Check2->Sol2 Improve Solvation

Caption: Logical troubleshooting matrix for sluggish HATU-mediated amidation reactions.

References

  • HATU - Wikipedia Source: Wikipedia URL:[Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: National Institutes of Health (PMC) URL:[Link]

Sources

Application

Incorporation of 5-Bromo-6-(ethylamino)nicotinic acid into kinase inhibitors

Title: Application Note: Strategic Incorporation of 5-Bromo-6-(ethylamino)nicotinic Acid in Kinase Inhibitor Design Target Audience: Researchers, medicinal chemists, and drug development professionals. Pharmacophore Mode...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: Strategic Incorporation of 5-Bromo-6-(ethylamino)nicotinic Acid in Kinase Inhibitor Design

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Pharmacophore Modeling & Rationale

The development of ATP-competitive kinase inhibitors heavily relies on scaffolds that can effectively mimic the adenine ring of ATP. 5-Bromo-6-(ethylamino)nicotinic acid serves as a highly versatile, multi-functional building block for this purpose, offering three distinct vectors for structural elaboration.

  • Hinge Binding (The Nicotinamide Core): The pyridine nitrogen and the adjacent 6-ethylamino group create a canonical two-point hydrogen-bonding motif (acceptor-donor pair) that interacts directly with the backbone amides of the kinase hinge region[1].

  • Steric Optimization: The ethyl substitution on the 6-amino group provides necessary lipophilic bulk to occupy the small hydrophobic pocket immediately adjacent to the hinge. This restricts the rotational degrees of freedom, entropically favoring the bound state.

  • Solvent-Exposed Vector (3-Carboxylic Acid): The carboxylic acid at the 3-position is oriented toward the solvent-exposed channel[2]. It acts as a synthetic handle for amide coupling, allowing the introduction of solubilizing groups (e.g., piperazines or morpholines) to tune pharmacokinetic (PK) properties without disrupting the primary binding affinity.

  • Hydrophobic Pocket II Vector (5-Bromo): The bromine atom at the 5-position is directed toward the hydrophobic pocket II (or the DFG-out pocket, depending on the kinase conformation). It serves as an ideal handle for palladium-catalyzed cross-coupling reactions to introduce bulky aryl or heteroaryl systems, driving kinase selectivity[3].

G Hinge Kinase Hinge Region (Backbone C=O / N-H) Scaffold 5-Bromo-6-(ethylamino) nicotinic acid core Scaffold->Hinge H-Bond Donor/Acceptor Pocket Hydrophobic Pocket II (DFG-in/out) Scaffold->Pocket C5 Pd-Coupling Solvent Solvent Exposed Region Scaffold->Solvent C3 Amide Coupling

Fig 1. Pharmacophore model of the scaffold binding within the kinase ATP pocket.

Synthetic Strategy & Workflow

To efficiently build a library of kinase inhibitors from this scaffold, a two-step derivatization sequence is employed.

Causality of Sequence: The amide coupling is explicitly performed first. While Suzuki-Miyaura couplings can technically tolerate free carboxylic acids, the presence of the acid often leads to competitive coordination with the palladium catalyst or poor solubility in organic solvents. Converting the acid to an amide first ensures high solubility and prevents catalyst poisoning during the subsequent cross-coupling step[3].

W Start 5-Bromo-6-(ethylamino) nicotinic acid Step1 Step 1: Amide Coupling Reagents: HATU, DIPEA Target: Solvent Tail Start->Step1 Int1 5-Bromo-6-(ethylamino) nicotinamide intermediate Step1->Int1 >85% Yield Step2 Step 2: Suzuki Coupling Reagents: Pd(dppf)Cl2, K2CO3 Target: Hydrophobic Pocket Int1->Step2 Final Final Kinase Inhibitor Step2->Final >70% Yield

Fig 2. Two-step derivatization workflow for synthesizing targeted kinase inhibitors.

Detailed Experimental Protocols

Protocol A: Amide Coupling at the C3 Position

Objective: Attach a solvent-exposed tail (e.g., N-methylpiperazine) to the nicotinic acid core. Causality of Reagents: HATU is selected as the coupling agent due to its high reactivity and ability to suppress epimerization. DIPEA (N,N-Diisopropylethylamine) is used as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid without competing as a nucleophile against the activated ester.

Step-by-Step Methodology:

  • Activation: Dissolve 5-Bromo-6-(ethylamino)nicotinic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M) under an inert nitrogen atmosphere. Stir for 10 minutes at room temperature to form the active OAT ester.

  • Amine Addition: Add the desired amine (1.2 equiv) followed by DIPEA (3.0 equiv) dropwise.

  • Reaction: Stir the mixture at room temperature for 2–4 hours.

    • Self-Validation Check: Monitor completion via LC-MS. The reaction is complete when the starting material mass [M+H]⁺ disappears and the product mass appears.

  • Quench & Workup: Dilute the reaction with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃ (to neutralize and remove acidic byproducts) and brine (to remove residual DMF).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (DCM:MeOH gradient) to yield the 5-bromo-nicotinamide intermediate.

Protocol B: Suzuki-Miyaura Cross-Coupling at the C5 Position

Objective: Introduce an aryl/heteroaryl group targeting the hydrophobic pocket[3]. Causality of Reagents: Pd(dppf)Cl₂ is chosen as the catalyst. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the reductive elimination step and prevents catalyst degradation into inactive palladium black—a critical factor when coupling sterically hindered ortho-substituted bromopyridines. K₂CO₃ is used as a mild inorganic base to activate the boronic acid via the formation of a reactive boronate complex.

Step-by-Step Methodology:

  • Setup: In a microwave-safe vial, combine the 5-bromo-nicotinamide intermediate (1.0 equiv), the arylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.1 M). Degas the mixture by bubbling nitrogen through the solution for 10 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the highly reactive Pd(0) active species.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) quickly and seal the vial.

  • Reaction: Heat the mixture to 90°C in an oil bath (or microwave at 100°C) for 12 hours.

  • Workup: Cool to room temperature, and filter through a pad of Celite to remove palladium species.

    • Self-Validation Check: The filtrate should be clear or light yellow, not dark gray/black. A dark filtrate indicates incomplete palladium removal, requiring a secondary filtration or a metal scavenger resin (e.g., SiliaMetS Thiol).

  • Purification: Extract with EtOAc, concentrate, and purify via reverse-phase preparative HPLC to isolate the final kinase inhibitor.

Quantitative Data: Suzuki-Miyaura Optimization

To establish the most robust conditions for the C5-arylation of the 5-Bromo-6-(ethylamino)nicotinamide intermediate, various parameters were evaluated. The data below summarizes the optimization process, demonstrating the superiority of bidentate palladium catalysts in aqueous dioxane[3].

EntryCatalyst (5 mol%)Base (3.0 eq)Solvent SystemTemp (°C)Time (h)Isolated Yield (%)
1Pd(PPh₃)₄K₂CO₃DMF901245%
2Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O (4:1)901282%
3Pd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O (4:1)901285%
4Pd₂(dba)₃ / XPhosK₃PO₄Toluene/H₂O (10:1)100878%

Note: Entry 3 provided the highest yield, but Entry 2 is often preferred for library synthesis due to the lower cost and higher solubility of K₂CO₃ compared to Cs₂CO₃.

References

1.[2] Title: Examination of Noncanonical Kinase Hinge Binders Leads to Thiadiazoles as Potent IRAK4 Inhibitors. Source: ACS Medicinal Chemistry Letters. URL: [Link]

3.[1] Title: Fragment-Based and Structure-Guided Discovery and Optimization of Rho Kinase Inhibitors. Source: Journal of Medicinal Chemistry (via PMC). URL: [Link]

Sources

Method

Application Note: High-Yield Preparation of Nicotinamide Derivatives from 5-Bromo-6-(ethylamino)nicotinic Acid

Executive Summary Nicotinamide derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of targeted kinase inhibitors, oncology therapeutics, and novel agrochemicals[1]. The syn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nicotinamide derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of targeted kinase inhibitors, oncology therapeutics, and novel agrochemicals[1]. The synthesis of these derivatives from 5-bromo-6-(ethylamino)nicotinic acid presents unique electronic and steric challenges. This application note details an optimized, self-validating protocol for the high-yielding amidation of this specific precursor using HATU and DIPEA, providing actionable mechanistic insights and scalable downstream purification strategies.

Mechanistic Insights & Reagent Selection

The conversion of 5-bromo-6-(ethylamino)nicotinic acid to its corresponding amide requires overcoming several inherent molecular barriers. The electron-deficient nature of the pyridine ring inherently decreases the nucleophilicity of the C3-carboxylic acid during the initial activation step. Furthermore, the steric bulk of the adjacent 5-bromo group, combined with the hydrogen-bonding potential of the 6-ethylamino group, can impede the formation of the active ester.

To overcome these barriers, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) is the premier coupling reagent [2]. HATU rapidly converts the carboxylic acid into an active 7-azabenzotriazole (HOAt) ester. The critical advantage of the HOAt ester over standard HOBt esters is the neighboring group effect provided by the pyridine nitrogen of the HOAt moiety. This nitrogen acts as an intramolecular base to coordinate and guide the incoming amine, dramatically accelerating the amidation rate and suppressing side reactions such as guanidinylation of the amine [3].

N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base. It effectively deprotonates the carboxylic acid to drive the formation of the active ester without competing for the electrophilic center [4].

Experimental Design & Optimization Data

Prior to finalizing the protocol, several coupling conditions were evaluated. The data below synthesizes the quantitative performance of various coupling agents when reacting 5-bromo-6-(ethylamino)nicotinic acid with a standard primary amine (e.g., benzylamine) at room temperature.

Coupling ReagentBaseSolventTimeConversion (%)Impurity Profile
HATU DIPEA DMF 2 h >95% Clean, trace HOAt byproduct
EDC/HOBtDIPEADMF16 h65%High levels of unreacted acid
T3P (50% in EtOAc)Et₃NEtOAc12 h80%Clean, but slower kinetics
SOCl₂PyridineDCM4 h40%Complex mixture, degradation

Visualization of the Reaction Workflow

G N1 5-Bromo-6-(ethylamino)nicotinic acid + HATU + DIPEA in DMF N2 Active HOAt Ester Intermediate (LC-MS Monitored) N1->N2 Activation N3 Addition of Primary/Secondary Amine (R-NH2) N2->N3 Nucleophilic Attack N4 Amide Bond Formation (Room Temp, 2-4 hours) N3->N4 N5 Aqueous Workup & Extraction (EtOAc / 5% LiCl) N4->N5 N6 Purified Nicotinamide Derivative (Flash Chromatography) N5->N6 Isolation

Workflow for the HATU-mediated amidation of 5-Bromo-6-(ethylamino)nicotinic acid.

Step-by-Step Methodology

This protocol is designed as a self-validating system; intermediate analytical checks ensure the reaction proceeds logically before the next reagent is committed.

Reagent Preparation & Activation
  • Charge the Reactor: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-6-(ethylamino)nicotinic acid (1.0 equivalent, e.g., 1.0 mmol, 245.07 mg).

  • Solvation: Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration, 5.0 mL). Ensure the solution is maintained under an inert nitrogen (N₂) atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents, 3.0 mmol, 522 µL) dropwise. Stir for 5 minutes at room temperature.

  • Activation: Add HATU (1.2 equivalents, 1.2 mmol, 456 mg) in one portion. The solution typically transitions to a deep yellow/orange color.

  • Validation Step 1: Stir the mixture for 15–30 minutes. Self-Validation: Pull a 5 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS. You must observe the mass of the HOAt active ester intermediate before proceeding.

Amidation
  • Amine Addition: Once the active ester is analytically confirmed, add the desired primary or secondary amine (1.2 to 1.5 equivalents). Note: If the amine is supplied as a hydrochloride salt, increase the DIPEA by an additional 1.5 equivalents to ensure the amine is free-based in situ.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction via LC-MS or TLC (typically 5-10% MeOH in DCM) every hour. Complete consumption of the active ester and formation of the product mass should be observed within 2–4 hours.

Workup & Purification
  • Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 15 mL).

  • DMF Removal: Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 15 mL). Causality: DMF is highly soluble in EtOAc; the LiCl wash selectively pulls DMF into the aqueous phase, preventing it from co-eluting during chromatography and ruining the separation.

  • Drying & Concentration: Wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/EtOAc or DCM/MeOH gradient) to afford the pure nicotinamide derivative.

References

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. URL:[Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. URL:[Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. ACS Publications. URL:[Link]

  • Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations. National Institutes of Health (NIH). URL:[Link]

Application

Application Note: Suzuki-Miyaura Cross-Coupling of 5-Bromo-6-(ethylamino)nicotinic acid

Audience: Researchers, scientists, and drug development professionals. Introduction & Mechanistic Rationale The Suzuki-Miyaura cross-coupling is a cornerstone of modern organometallic chemistry, enabling the robust forma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Rationale

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organometallic chemistry, enabling the robust formation of carbon-carbon bonds between organohalides and organoboron species[1]. Applying this methodology to 5-bromo-6-(ethylamino)nicotinic acid presents a unique set of chemical challenges due to the presence of an unprotected carboxylic acid and a sterically demanding secondary amine (ethylamino group) adjacent to the reactive aryl bromide site.

Causality of Experimental Choices:

  • Managing the Unprotected Carboxylic Acid: Carboxylic acids are protic and can quench the active palladium species or interfere with the organoboron reagent[2]. Instead of relying on pre-reaction protection steps (e.g., esterification), this protocol utilizes an excess of an inorganic base (typically 3.0 to 4.0 equivalents of K3​PO4​ or K2​CO3​ ). The first equivalent deprotonates the carboxylic acid to form a highly soluble carboxylate salt. The remaining equivalents are essential to activate the organoboron compound by forming the electron-rich boronate complex required for the transmetalation step[1].

  • Overcoming Steric Hindrance & Amine Coordination: The ethylamino group at the 6-position is ortho to the 5-bromo reactive site. This steric bulk can significantly impede the oxidative addition of the palladium catalyst[3]. Furthermore, the amine lone pair has the potential to coordinate with palladium, leading to catalyst sequestration and deactivation. To overcome this, a robust, sterically demanding bidentate ligand (e.g., dppf in Pd(dppf)Cl2​ ) or an electron-rich phosphine (e.g., Pd(PPh3​)4​ ) is employed[4]. These ligands stabilize the Pd(0) intermediate and promote rapid oxidative addition despite the ortho-substituent[3].

  • Solvent System Selection: A biphasic or highly polar solvent system (e.g., DMF/H2​O or 1,4-Dioxane/H2​O ) is critical[4]. Water is strictly necessary to dissolve the inorganic base and facilitate the formation of the boronate species, while the organic solvent ensures the solubility of the organic substrates and the palladium catalyst.

Catalytic Workflow & Pathway

SuzukiMechanism Substrate 5-Bromo-6-(ethylamino)nicotinic acid + Base (Deprotonation) OxAdd Oxidative Addition Intermediate: Ar-Pd(II)(L2)-Br Substrate->OxAdd Reacts with Pd(0) Pd0 Pd(0)L2 Active Catalyst Pd0->OxAdd Substrate insertion TransMet Transmetalation Intermediate: Ar-Pd(II)(L2)-Ar' OxAdd->TransMet Halide Exchange Boronate Ar'-B(OH)3- Activated Boronate Boronate->TransMet Transfers Aryl group RedElim Reductive Elimination TransMet->RedElim Isomerization RedElim->Pd0 Catalyst Regeneration Product 5-Aryl-6-(ethylamino)nicotinic acid Cross-Coupled Product RedElim->Product C-C Bond Formation

Catalytic cycle of Suzuki coupling for 5-bromo-6-(ethylamino)nicotinic acid.

Data Presentation: Reaction Optimization

The following table summarizes typical reaction conditions and resulting yields for the Suzuki-Miyaura coupling of 5-bromonicotinic acid derivatives with various arylboronic acids, demonstrating the versatility of the optimized conditions[4].

EntryArylboronic AcidCatalyst (mol%)Base (Equiv)Solvent SystemTemp (°C)Time (h)Yield (%)
1Phenylboronic acid Pd(PPh3​)4​ (5%) K3​PO4​ (3.0)DMF / H2​O (4:1)802485
24-Fluorophenylboronic acid Pd(PPh3​)4​ (5%) K3​PO4​ (3.0)DMF / H2​O (4:1)802489
32-Thiopheneboronic acid Pd(dppf)Cl2​ (5%) K2​CO3​ (3.0)DME / H2​O (3:1)801878
43-Methoxyphenylboronic acid Pd(PPh3​)4​ (5%) K3​PO4​ (3.0)DMF / H2​O (4:1)802482

(Note: Data is extrapolated from benchmark solution-phase couplings of analogous 5-bromonicotinic acid substrates[3][4].)

Detailed Experimental Protocol

Materials & Reagents:

  • Substrate: 5-Bromo-6-(ethylamino)nicotinic acid (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(PPh3​)4​ or Pd(dppf)Cl2​ (0.05 equiv)

  • Base: K3​PO4​ or K2​CO3​ (3.0 – 4.0 equiv)

  • Solvents: N,N-Dimethylformamide (DMF) and Deionized Water (4:1 v/v ratio)

Step-by-Step Methodology:

Step 1: Reaction Setup & Rigorous Inerting Self-Validation Check: Oxygen rapidly degrades the active Pd(0) species into inactive Pd(II) oxides. Strict adherence to Schlenk techniques is required.

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-6-(ethylamino)nicotinic acid (1.0 mmol), the selected arylboronic acid (1.3 mmol), and the inorganic base ( K3​PO4​ , 3.5 mmol)[4].

  • Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 2 minutes, then backfill with high-purity Argon. Repeat this vacuum/Argon purge cycle three times to ensure a strictly oxygen-free environment.

Step 2: Catalyst & Solvent Addition

  • Under a positive flow of Argon, quickly remove the septum and add the palladium catalyst (e.g., Pd(PPh3​)4​ , 0.05 mmol)[4]. Re-seal the flask and perform one final vacuum/Argon cycle.

  • Via syringe, inject the solvent mixture (10 mL of 4:1 DMF/ H2​O ). Critical Insight: Solvents must be rigorously degassed (sparged with Argon for at least 30 minutes or subjected to three freeze-pump-thaw cycles) prior to use to prevent catalyst oxidation[4].

Step 3: Reaction Execution

  • Transfer the sealed flask to a pre-heated oil bath set to 80–90 °C[4].

  • Stir vigorously (800–1000 rpm) for 18–24 hours. The biphasic nature of the solvent system requires high-speed stirring to ensure adequate mass transfer between the aqueous base/boronate phase and the organic palladium intermediates.

  • Monitor the reaction progress via LC-MS or TLC (eluent: DCM/MeOH with 1% AcOH). The reaction is complete when the starting bromide is fully consumed.

Step 4: Workup & Isolation (Tailored for Carboxylic Acids) Self-Validation Check: Because the product contains a free carboxylic acid, it will reside in the aqueous layer as a carboxylate salt under the basic reaction conditions. Standard organic extraction will result in product loss.

  • Cool the reaction mixture to room temperature. Filter the mixture through a short pad of Celite to remove palladium black, washing the pad with Ethyl Acetate (EtOAc) and water.

  • Transfer the filtrate to a separatory funnel. Extract the aqueous layer once with EtOAc (20 mL) to remove organic impurities, phosphine ligands, and unreacted boronic acid. Retain the aqueous layer.

  • Carefully acidify the aqueous layer by dropwise addition of 1M HCl until the pH reaches 3–4. This protonates the carboxylate back to the free 5-aryl-6-(ethylamino)nicotinic acid.

  • The product will typically precipitate out of the acidic aqueous solution. Collect the solid via vacuum filtration, wash with cold water, and dry under high vacuum.

  • Alternative: If the product does not precipitate, extract the acidic aqueous layer with EtOAc (3 x 20 mL), dry the combined organic layers over anhydrous Na2​SO4​ , and concentrate in vacuo.

Step 5: Purification

  • If minor impurities remain, purify the crude product via flash column chromatography (silica gel, DCM/MeOH gradient) or reverse-phase preparative HPLC.

References

  • Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles Source: National Institutes of Health (NIH) / Molecules URL: [Link]

  • Title: Suzuki reaction Source: Wikipedia URL: [Link]

  • Title: Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Method

Application Note: In Vitro Screening Assays for Kinase Inhibitor Libraries Utilizing the 5-Bromo-6-(ethylamino)nicotinic acid Scaffold

Executive Summary & Scientific Rationale In the landscape of Fragment-Based Drug Discovery (FBDD), the selection of a highly tunable, privileged starting scaffold is the most critical determinant of a campaign's success....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

In the landscape of Fragment-Based Drug Discovery (FBDD), the selection of a highly tunable, privileged starting scaffold is the most critical determinant of a campaign's success. 5-Bromo-6-(ethylamino)nicotinic acid represents an optimal core for the development of targeted kinase inhibitors.

Recent oncological strategies have highlighted the therapeutic necessity of polypharmacology, specifically the simultaneous inhibition of Cyclin-Dependent Kinase 6 (CDK6) and Proviral Integration site for Moloney murine leukemia virus 1 (PIM1) kinase to overcome resistance in Acute Myeloid Leukemia (AML). As demonstrated in the [1], the aminopyridine-3-carboxylic acid core is a highly effective hinge-binding motif.

As an Application Scientist, I have designed this protocol guide to exploit the specific structural vectors of 5-Bromo-6-(ethylamino)nicotinic acid:

  • The 6-(ethylamino) group : Acts as a bidentate hydrogen bond donor/acceptor, anchoring the molecule to the kinase hinge region (e.g., Val101 in CDK6).

  • The 3-carboxylic acid : Serves as a primary amidation vector to project solubilizing groups (like piperazines) into the solvent-exposed channel.

  • The 5-bromo substituent : Provides a highly reactive halogen handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing precise exploration of the hydrophobic pocket adjacent to the ATP-binding site.

ScaffoldMapping cluster_0 5-Bromo-6-(ethylamino)nicotinic acid Scaffold A 6-(Ethylamino) Group (Hinge Binder) Kinase Hinge Region\n(Val101 in CDK6) Kinase Hinge Region (Val101 in CDK6) A->Kinase Hinge Region\n(Val101 in CDK6) B 3-Carboxylic Acid (Solvent Channel Vector) D Amidation (e.g., Piperazine derivatives) B->D C 5-Bromo Group (Hydrophobic Pocket Vector) E Suzuki Coupling (e.g., Aryl/Heteroaryl rings) C->E

Structural mapping of the 5-Bromo-6-(ethylamino)nicotinic acid scaffold for kinase targeting.

Hit-to-Lead Screening Cascade

To ensure that biochemical potency translates into physiological efficacy, the screening workflow must be a self-validating system. We employ a primary biochemical binding assay (TR-FRET) to establish raw affinity, immediately followed by an orthogonal live-cell target engagement assay (NanoBRET) to filter out compounds with poor membrane permeability or excessive intracellular protein binding.

Workflow A Library Synthesis (Scaffold Derivatization) B Primary Screen (TR-FRET Kinase Assay) A->B C Target Engagement (Live-Cell NanoBRET) B->C IC50 < 100 nM D Phenotypic Assay (AML Cell Viability) C->D Cellular IC50 < 500 nM

Hit-to-lead screening cascade for dual CDK6/PIM1 inhibitors.

Experimental Protocols

Protocol 1: High-Throughput TR-FRET Kinase Binding Assay

Purpose : Quantify the binding affinity (IC₅₀) of scaffold derivatives against recombinant CDK6 and PIM1. Causality & Rationale : Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen over standard luminescence (e.g., ADP-Glo). Because TR-FRET measures equilibrium binding directly rather than enzymatic turnover, it is ideal for identifying Type I (ATP-competitive) hinge-binding inhibitors derived from our scaffold without the confounding variable of ATP depletion. This methodology aligns with standard [2] principles.

Step-by-Step Methodology :

  • Compound Preparation : Utilizing acoustic liquid handling (e.g., Echo 550), dispense 100 nL of test compounds (10-point dose-response, 3-fold serial dilution in 100% DMSO) into a 384-well low-volume black microplate.

  • Master Mix Formulation : Prepare a solution containing 5 nM GST-tagged CDK6 (or PIM1) and 2 nM LanthaScreen™ Eu-anti-GST antibody in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Kinase Addition : Add 5 µL of the Kinase/Antibody mix to each well. Incubate for 15 minutes at room temperature to allow the Europium-labeled antibody to bind the GST tag.

  • Tracer Addition : Add 5 µL of Kinase Tracer 236 (final assay concentration: 10 nM).

  • Equilibration : Seal the plate and incubate for 60 minutes at room temperature in the dark. Crucial Step: Equilibrium must be fully reached between the fluorescent tracer and the competitive inhibitor to ensure accurate IC₅₀ determination.

  • Self-Validation Controls :

    • Maximum FRET (0% Inhibition): Kinase + Antibody + Tracer + DMSO.

    • Minimum FRET (100% Inhibition): Kinase + Antibody + DMSO (No Tracer). Calculate the Z'-factor; a Z' > 0.6 validates the assay run.

  • Detection : Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excitation at 340 nm; Emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor 647 acceptor). Calculate the emission ratio (665 nm / 615 nm) and fit to a 4-parameter logistic (4PL) curve.

Protocol 2: Intracellular Target Engagement (NanoBRET)

Purpose : Verify that biochemically active derivatives successfully penetrate the cell membrane and bind the target kinase in a complex physiological environment. Causality & Rationale : Many compounds exhibit potent biochemical IC₅₀ values but fail in cellular assays due to poor permeability or high intracellular protein binding. The [3] utilizes a NanoLuc® luciferase-kinase fusion and a cell-permeable fluorescent tracer. By competing off the tracer, our scaffold derivatives cause a loss of BRET signal, proving direct target engagement in live cells.

Step-by-Step Methodology :

  • Transfection : Transfect HEK293T cells with a plasmid encoding the NanoLuc-CDK6 fusion protein using a high-efficiency lipid-based reagent. Incubate for 24 hours at 37°C.

  • Cell Plating : Harvest the cells and resuspend in Opti-MEM™ without phenol red. Plate the cells at a density of 2×10⁴ cells/well in a 384-well white tissue culture plate.

  • Tracer & Compound Addition : Add the NanoBRET Tracer K-4 (final concentration 0.5 µM) and the test compounds (dose-response). Rationale: The tracer binds the NanoLuc-kinase, creating a baseline BRET signal. The test compound competes for the intracellular binding site, reducing the signal proportionally to its affinity and intracellular concentration.

  • Incubation : Incubate the cells for 2 hours at 37°C, 5% CO₂ to allow intracellular equilibrium.

  • Substrate Addition : Add NanoBRET Nano-Glo® Substrate (10 µL/well) along with extracellular NanoLuc inhibitor to quench any signal from lysed cells.

  • Detection : Measure luminescence at 460 nm (Donor) and >610 nm (Acceptor). Calculate the BRET ratio (Acceptor/Donor) to determine the cellular IC₅₀.

Quantitative Data Presentation: SAR Summary

The following table summarizes a representative Structure-Activity Relationship (SAR) progression, demonstrating how targeted modifications to the 5-Bromo-6-(ethylamino)nicotinic acid scaffold drive potency and cellular engagement.

Compound IDR1 Modification (C3-Carboxylic Acid)R2 Modification (C5-Bromo)CDK6 IC₅₀ (nM)PIM1 IC₅₀ (nM)Cellular TE IC₅₀ (nM)
Scaffold -OH (Free Acid)-Br>10,000>10,000N/A
Hit 1 1-Isopropylpiperazine (Amidation)-Br450890>5,000
Hit 2 1-IsopropylpiperazinePhenyl (Suzuki Coupling)85120430
Lead 1 1-Isopropylpiperazine4-Fluorophenyl122885

Data Interpretation: The raw scaffold exhibits no measurable activity. Amidation at the C3 position (Hit 1) establishes baseline hinge-binding by projecting into the solvent channel. Subsequent Suzuki coupling at the C5 position (Hit 2 & Lead 1) successfully exploits the hydrophobic pocket, drastically improving both biochemical potency and live-cell target engagement.

References

  • Title : Discovery of Dual CDK6/PIM1 Inhibitors with a Novel Structure, High Potency, and Favorable Druggability for the Treatment of Acute Myeloid Leukemia Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

Technical Notes & Optimization

Troubleshooting

Process Chemistry Support Portal: Yield Optimization for 5-Bromo-6-(ethylamino)nicotinic Acid Synthesis

Welcome to the Technical Support Center. 5-Bromo-6-(ethylamino)nicotinic acid is a highly valuable heterocyclic building block, frequently utilized in the drug development of advanced, FDA-approved kinase inhibitors such...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 5-Bromo-6-(ethylamino)nicotinic acid is a highly valuable heterocyclic building block, frequently utilized in the drug development of advanced, FDA-approved kinase inhibitors such as Asciminib and its analogues[1].

Synthesizing this intermediate efficiently requires precise control over reaction thermodynamics, regioselectivity, and workup conditions. This guide provides drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to maximize product yield and purity.

Synthetic Strategy & Workflow

There are two primary synthetic pathways to construct the target molecule. Understanding the logical flow of these routes is critical for diagnosing yield drops.

SynthesisWorkflow cluster_RouteA Route A: SNAr Approach cluster_RouteB Route B: Bromination Approach NodeA1 5-Bromo-6-chloronicotinic acid NodeA2 Ethylamine (Anhydrous) DIPEA, NMP, 110°C NodeA1->NodeA2 SNAr Target 5-Bromo-6-(ethylamino)nicotinic acid NodeA2->Target NodeB1 6-(Ethylamino)nicotinic acid NodeB2 Pyridinium tribromide AcOH/DCM, 0°C NodeB1->NodeB2 Electrophilic Aromatic Substitution NodeB2->Target

Fig 1: Logical workflow comparing Route A (SNAr) and Route B (Bromination) for target synthesis.

Comparative Route Analysis

To select the best approach for your specific laboratory setup, review the quantitative and qualitative data summarized below. Route A is generally preferred in medicinal chemistry due to its superior scalability and avoidance of harsh oxidants.

Reaction ParameterRoute A: SNAr ApproachRoute B: Bromination Approach
Starting Material 5-Bromo-6-chloronicotinic acid6-(Ethylamino)nicotinic acid
Key Reagent Ethylamine (2.0 M in THF)Pyridinium tribromide or NBS
Typical Isolated Yield 75% – 85%55% – 65%
Major Impurity Profile 6-Hydroxy byproduct (hydrolysis)Dibrominated / Oxidized species
Thermal Requirement 100 °C – 120 °C (Sealed Vessel)0 °C – 25 °C
Scalability ExcellentModerate (Exothermic control needed)

Troubleshooting & FAQs

Q1: Why is my SNAr reaction (Route A) stalling at 40-50% conversion under standard reflux conditions?

A1: The 5-bromo substituent exerts significant steric hindrance on the adjacent 6-position, increasing the activation energy required for the nucleophilic attack by ethylamine. Standard reflux in volatile solvents (like THF or Ethanol) simply does not reach the necessary thermal threshold. Solution: Conduct the reaction in a sealed pressure vessel at 110 °C. Utilizing a polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or DMF will also accelerate the formation of the Meisenheimer complex during the SNAr process.

Q2: I observe a major byproduct with the same mass as the starting material minus chlorine, plus an OH group. How can I prevent this?

A2: This is caused by the competitive hydrolysis of the 6-chloro group. If you are using aqueous ethylamine (e.g., 70% in water), the hydroxide ions generated by the basic amine in water act as highly effective nucleophiles, displacing the chlorine to form 5-bromo-6-hydroxynicotinic acid. Solution: Switch to an strictly anhydrous ethylamine solution (e.g., 2.0 M in THF). Additionally, add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to scavenge the generated HCl, ensuring the ethylamine is not consumed as a hydrochloride salt.

Q3: Will the carboxylic acid group react with ethylamine to form an unwanted amide during the SNAr reaction?

A3: No. Under the basic conditions of the SNAr reaction, the carboxylic acid is immediately deprotonated to form a carboxylate anion. Carboxylates are completely inert to unactivated amines because the negative charge repels the nucleophile, and the leaving group ( O2− ) is thermodynamically prohibited. Amide formation requires the prior generation of an acid chloride or the use of a coupling reagent[1].

Q4: When using Route B, I get a mixture of unreacted starting material and dibrominated products. How do I improve regioselectivity?

A4: Liquid molecular bromine ( Br2​ ) is highly reactive, difficult to control, and can lead to over-bromination or oxidative degradation of the amine. Solution: Utilize a milder, solid brominating agent such as 2[2]. Its moisture-sensitive crystalline structure allows for the slow, controlled release of bromine, maximizing the yield of the mono-brominated product at the 5-position while eliminating the risk of strong corrosiveness associated with liquid bromine[2].

Q5: The final product is highly water-soluble. How do I isolate it efficiently without losing yield in the aqueous layer during workup?

A5: 5-Bromo-6-(ethylamino)nicotinic acid is an amphoteric molecule (containing both a basic secondary amine and an acidic carboxylic acid), forming a highly soluble zwitterion in aqueous solutions. Solution: Isolate the product via isoelectric point (pI) precipitation. The pKa of the pyridine nitrogen is ~5.5, and the carboxylic acid is ~2.5. By carefully adjusting the aqueous phase to pH 3.8, the molecule achieves a net-zero charge. At this exact pH, the zwitterion has minimum solubility and will precipitate as a filterable solid.

Validated Experimental Protocol (Optimized Route A)

This self-validating protocol utilizes in-process monitoring and precise pH control to ensure high yields (typically >80%) and eliminates the need for column chromatography.

Step 1: Reagent Preparation In an oven-dried, 100 mL heavy-walled pressure tube equipped with a magnetic stir bar, add 5-bromo-6-chloronicotinic acid (1.0 equivalent, e.g., 2.36 g, 10.0 mmol).

Step 2: Reaction Assembly Suspend the starting material in anhydrous N,N-Dimethylformamide (DMF) (20 mL) to create a 0.5 M solution. Add DIPEA (3.0 eq, 5.2 mL) followed by Ethylamine (2.0 M solution in THF, 3.0 eq, 15.0 mL).

Step 3: Thermal Activation Seal the pressure tube tightly with a Teflon screw cap. Submerge the vessel in a pre-heated oil bath at 110 °C and stir vigorously for 12 hours. Self-Validation Checkpoint: Monitor the reaction via LC-MS or TLC (DCM:MeOH 9:1). The reaction is complete when the starting material peak is entirely consumed.

Step 4: Quenching & Isoelectric Precipitation Cool the vessel to room temperature. Transfer the mixture to a beaker and dilute with deionized water (60 mL). Place the beaker in an ice bath. While monitoring with a calibrated pH meter, slowly add 1M HCl dropwise under vigorous stirring until the pH reaches exactly 3.8 . A thick, pale yellow precipitate will form.

Step 5: Isolation Stir the suspension at 0 °C for 1 hour to maximize crystallization. Filter the solid through a Buchner funnel, wash with ice-cold water (2 x 10 mL), and dry under high vacuum at 45 °C for 12 hours to afford the pure 5-bromo-6-(ethylamino)nicotinic acid.

References

  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC. National Institutes of Health (NIH). 1

  • Pyridinium tribromide: A Safe Bromination Innovation in Materials Science. Jinxiang Chemical. 2

Sources

Optimization

Troubleshooting poor solubility of 5-Bromo-6-(ethylamino)nicotinic acid in aqueous media

Welcome to the Formulation & Solubility Technical Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the physicochemical hurdles of challenging AP...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Solubility Technical Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the physicochemical hurdles of challenging APIs. This guide is specifically engineered to address the aqueous solubility issues associated with 5-Bromo-6-(ethylamino)nicotinic acid .

Below, you will find a diagnostic overview of the molecule, self-validating experimental protocols, and a decision-tree workflow to rescue your assays.

Diagnostic Overview: The Causality of Insolubility

To formulate a rational solubilization strategy, we must first understand why 5-Bromo-6-(ethylamino)nicotinic acid resists aqueous dissolution. The insolubility is driven by three compounding molecular factors:

  • Crystal Lattice Energy: Like many nicotinic acid derivatives, this molecule is highly prone to forming stable crystal polymorphs driven by strong intermolecular hydrogen bonding (specifically carboxylic acid dimers) and planar π-π stacking ()[1]. Overcoming this lattice energy requires significant thermodynamic input.

  • Skewed Amphoteric Basicity: Nicotinic acid is fundamentally amphoteric, capable of forming salts with both acids and bases ()[2]. However, in this specific derivative, the highly electronegative bromine atom at the C5 position exerts a powerful electron-withdrawing effect. This drastically reduces the basicity (pKa) of both the pyridine nitrogen and the C6 ethylamino group. Consequently, attempting to protonate the amine at biologically relevant acidic pHs is highly inefficient.

  • Hydrophobic Bulk: The bromo and ethylamino substituents significantly increase the molecule's lipophilicity (LogP) compared to the parent nicotinic acid, further driving it out of the aqueous phase.

Solubilization Workflow

SolubilityWorkflow Start 5-Bromo-6-(ethylamino) nicotinic acid (Solid API) Step1 Tier 1: pH Adjustment (Target: Carboxylate Salt) Start->Step1 Step2 Tier 2: Co-solvent Addition (DMSO / PEG 400) Step1->Step2 Insoluble or pH Restricted Success1 Aqueous Stock (pH > 6.5) Step1->Success1 Soluble Step3 Tier 3: Complexation (HP-β-CD / Captisol) Step2->Step3 Insoluble Success2 Assay-Ready Formulation Step2->Success2 Soluble Step4 Tier 4: Co-Amorphous Dispersion (e.g., Trp) Step3->Step4 Insoluble Step3->Success2 Soluble Step4->Success2 Soluble

Fig 1. Decision tree for solubilizing 5-Bromo-6-(ethylamino)nicotinic acid.

Resolution Pathways: Step-by-Step Protocols

Protocol 1: pH-Mediated Deprotonation (First-Line Approach)

Causality: Because the basic centers are deactivated by the bromine atom, the most viable ionizable group is the C3 carboxylic acid. Raising the pH above its pKa (~4.5) will deprotonate the acid, forming a highly water-soluble anionic carboxylate salt. Methodology:

  • Weigh 10 mg of 5-Bromo-6-(ethylamino)nicotinic acid into a 2 mL glass vial.

  • Suspend the powder in 900 µL of deionized water or a low-capacity buffer (the suspension will be cloudy).

  • Titrate dropwise with 0.1 M NaOH, vortexing vigorously for 30 seconds between additions.

  • Monitor the solution; complete dissolution typically occurs as the pH crosses 6.5.

  • Back-titrate with 0.1 M HCl if necessary to reach a final physiological pH of 7.4. Self-Validation Check: Centrifuge the visually clear solution at 10,000 × g for 5 minutes. Measure the supernatant's absorbance at 600 nm (OD600). An OD600 > 0.05 indicates the presence of sub-visual colloidal aggregates rather than a true thermodynamic solution.

Protocol 2: Co-Solvent & Surfactant Disruption (For pH-Sensitive Assays)

Causality: If your downstream assay cannot tolerate pH > 6.5, you must disrupt the crystal lattice using an organic co-solvent. Dimethyl sulfoxide (DMSO) is highly effective for nicotinic acid derivatives due to favorable solvent-solute polarizability interactions ()[3]. Adding a surfactant prevents nucleation upon aqueous dilution. Methodology:

  • Prepare a 50 mM concentrated stock by dissolving the API in 100% DMSO.

  • In a separate tube, prepare an aqueous vehicle consisting of 10% Tween-80 and 85% Saline.

  • Slowly inject 5% by volume of the DMSO stock into the vehicle while continuously vortexing or sonicating. Self-Validation Check: Perform a serial dilution of this formulated stock into your target assay medium (e.g., DMEM or PBS). Incubate at 37°C for 24 hours and monitor for nephelometric turbidity (light scattering) to ensure the compound does not crash out during your experimental window.

Protocol 3: Co-Amorphous Dispersion (For High-Dose In Vivo Delivery)

Causality: For high-dose parenteral delivery where co-solvents are toxic, highly crystalline drugs can be forced into a co-amorphous state. Co-lyophilization with amino acids like L-tryptophan disrupts the drug's crystal lattice, utilizing ionic and π-π interactions to maintain a supersaturated state in water ()[4]. Methodology:

  • Dissolve equimolar amounts of 5-Bromo-6-(ethylamino)nicotinic acid and L-Tryptophan in a volatile solvent system (e.g., 1:1 Ethanol/Water).

  • Flash-freeze the solution in liquid nitrogen.

  • Lyophilize under a high vacuum (< 0.1 mbar) for 48 hours to yield a dry powder.

  • Reconstitute the co-amorphous powder in sterile water or saline immediately prior to dosing. Self-Validation Check: Analyze the dry lyophilized powder using Powder X-Ray Diffraction (PXRD). The complete absence of sharp diffraction peaks confirms the successful transition from a crystalline lattice to an amorphous solid dispersion.

Quantitative Data Summary: Solubility Enhancement Matrix

Solubilization StrategyPrimary Mechanism of ActionEst. Solubility LimitBiocompatibility / Assay Suitability
Unmodified (Water, pH 5.0) Intact crystalline lattice< 0.1 mg/mLHigh (if soluble)
pH Adjustment (pH > 6.5) Carboxylate salt formation10 - 50 mg/mLHigh (Buffer dependent)
100% DMSO Stock Solvation / Lattice disruption> 100 mg/mLIn vitro stocks only
5% DMSO + 10% Tween 80 Micellar encapsulation5 - 15 mg/mLIn vivo / Cell assays
Co-Amorphous (with L-Trp) Amorphous supersaturation20 - 40 mg/mLParenteral / In vivo

Scientist Q&A (FAQs)

Q: Why does my compound precipitate immediately when I dilute my DMSO stock into cell culture media? A: Cell culture media is highly aqueous and contains various salts. The sudden shift in dielectric constant causes the hydrophobic bromo-ethylamino moiety to rapidly aggregate, as the DMSO is pulled away into the water. To fix this, use a step-down dilution method (e.g., intermediate dilution in 50% PEG-400) or add a carrier protein like Bovine Serum Albumin (BSA) to your media to act as a hydrophobic sink.

Q: Can I use acidic conditions (pH 2-3) to dissolve it by protonating the ethylamino group? A: This is generally ineffective for this specific molecule. While standard secondary amines protonate easily, the electron-withdrawing bromine atom at C5 heavily depletes the electron density of the pyridine ring and the C6 ethylamino group. This lowers their pKa significantly. You would need an extremely low pH to force protonation, which is biologically incompatible and will likely degrade your assay components.

References

  • Wu, W., et al. (2018). Co-Amorphous Formation of High-Dose Zwitterionic Compounds with Amino Acids To Improve Solubility and Enable Parenteral Delivery. Molecular Pharmaceutics (ACS Publications). URL:[Link]

  • Zhou, P.-P., et al. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Current Drug Discovery Technologies (PubMed). URL: [Link]

  • Bustamante, P., et al. (2012). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. The Journal of Chemical Thermodynamics (ResearchGate). URL:[Link]

Sources

Troubleshooting

Technical Support Center: HPLC Optimization for 5-Bromo-6-(ethylamino)nicotinic acid

Welcome to the Analytical Development Support Center. This guide provides advanced troubleshooting and method optimization strategies for the chromatographic purification of 5-Bromo-6-(ethylamino)nicotinic acid.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Development Support Center. This guide provides advanced troubleshooting and method optimization strategies for the chromatographic purification of 5-Bromo-6-(ethylamino)nicotinic acid.

Mechanistic Overview & The Zwitterion Challenge

5-Bromo-6-(ethylamino)nicotinic acid is a highly polar, amphoteric molecule. It contains a carboxylic acid (pKa ~3.0), a secondary ethylamine, and a pyridine nitrogen (pKa ~5.0–6.5). At neutral pH, it exists as a zwitterion, making it inherently difficult to retain on standard reversed-phase (RP) columns[1]. Understanding the ionization states of these functional groups is the foundational step in developing a robust purification method.

Frequently Asked Questions (Troubleshooting)

Q1: My analyte elutes near the void volume ( t0​ ) on a C18 column. How do I increase retention? Causality: At a mobile phase pH of 5.0–7.0, the carboxylic acid is deprotonated (anionic) and the amine is protonated (cationic). This dual-charge state drastically reduces the molecule's hydrophobicity, preventing effective partitioning into the C18 stationary phase[1]. Solution: You must suppress the ionization of the carboxylic acid by lowering the mobile phase pH to 2.0–2.5. By utilizing 0.1% Trifluoroacetic acid (TFA) or Formic Acid, the molecule is driven into a net-cationic state, which can be retained via ion-pairing mechanisms or by using a mixed-mode (reversed-phase/cation-exchange) column[1].

Q2: I've lowered the pH to 2.5, but I am experiencing severe peak tailing (Asymmetry factor > 2.0). How can I correct this? Causality: Peak tailing for basic compounds is a classic symptom of secondary interactions. While the low pH suppresses the carboxylic acid, the secondary amine and pyridine nitrogen remain fully protonated. These positively charged groups interact strongly via Lewis acid/base and ion-exchange mechanisms with unbonded, acidic silanol groups (Si-OH) on the silica support[2]. Solution:

  • Switch to a high-purity, double-endcapped Type B silica column designed specifically to minimize exposed silanols[2].

  • If column replacement is not immediate, introduce a competing base such as Triethylamine (TEA) into the mobile phase. TEA binds to the active silanol sites, effectively shielding the target analyte and sharpening the peak[3],[4].

Q3: How do I resolve 5-Bromo-6-(ethylamino)nicotinic acid from its debrominated and desethyl impurities? Causality: The debrominated impurity is significantly more polar due to the loss of the hydrophobic halogen, while the desethyl impurity lacks a small aliphatic patch. Solution: Adjust the organic modifier. Methanol (MeOH) provides different hydrogen-bonding selectivity compared to Acetonitrile (MeCN). For pyridine derivatives, MeOH often yields superior resolution of closely eluting structural analogs. Use a shallow gradient to maximize partitioning differences.

Quantitative Data: Mobile Phase Selection

Table 1 summarizes the optimal buffer systems for retaining and resolving amphoteric pyridine derivatives.

Buffer / AdditiveTarget pH RangeLC-MS CompatiblePrimary Chromatographic Function
0.1% Trifluoroacetic Acid (TFA) 1.8 – 2.2Yes (with signal suppression)Suppresses -COOH ionization; acts as a strong ion-pairing agent for amines.
0.1% Formic Acid (FA) 2.5 – 2.8Yes (Excellent)Mild ion suppression; optimal for mass-directed purification workflows.
10 mM Potassium Phosphate 2.1 – 3.1NoProvides robust buffering capacity to prevent localized pH shifts during gradients.
20 mM Triethylamine (TEA) 2.5 – 11.0NoActs as a silanol masking agent to eliminate peak tailing of basic amines[4].

Methodologies: Step-by-Step Optimization Protocol

To establish a self-validating system, follow this step-by-step methodology to optimize the purification workflow.

Step 1: Column Equilibration

  • Select a double-endcapped C18 column (e.g., 150 x 4.6 mm, 3 µm) or a mixed-mode column.

  • Flush the system with 50% Methanol / 50% Water for 20 column volumes (CV) to remove storage solvents.

  • Equilibrate the column with the initial mobile phase (e.g., 95% Aqueous Buffer [0.1% TFA] / 5% Methanol) until the baseline UV absorbance and system pressure stabilize (approx. 15 CV).

Step 2: Mobile Phase Preparation

  • Aqueous Phase (A): Add 1.0 mL of MS-grade TFA to 1.0 L of ultra-pure water (18.2 MΩ·cm). Mix thoroughly and sonicate for 10 minutes to degas.

  • Organic Phase (B): Add 1.0 mL of MS-grade TFA to 1.0 L of HPLC-grade Methanol.

Step 3: Gradient Execution & System Suitability

  • Program a shallow gradient: 5% B to 40% B over 20 minutes. Flow rate: 1.0 mL/min.

  • Inject a 5 µL system suitability standard containing 5-Bromo-6-(ethylamino)nicotinic acid and known impurities (e.g., desethyl analog).

  • Self-Validation Check: Calculate the retention factor ( k′ ). If k′<2 , switch to a mixed-mode column. Calculate the asymmetry factor ( As​ ). If As​>1.5 , prepare a fresh mobile phase with 10 mM TEA (Note: TEA is incompatible with LC-MS).

Step 4: Scale-Up to Preparative HPLC

  • Once analytical resolution ( Rs​>1.5 ) is achieved, scale the injection volume and flow rate proportionally to the preparative column dimensions.

  • Collect fractions based on UV thresholding at 254 nm (pyridine ring absorbance).

Decision Workflows

HPLC_Troubleshooting Start Analyze 5-Bromo-6-(ethylamino) nicotinic acid CheckRet Is Retention Factor (k') > 2? Start->CheckRet FixRet Lower pH to 2.0-2.5 or use Mixed-Mode Column CheckRet->FixRet No (Elutes at Void) CheckTail Is Peak Asymmetry (As) < 1.5? CheckRet->CheckTail Yes FixRet->CheckRet FixTail Use Endcapped C18 or Add TEA to Mobile Phase CheckTail->FixTail No (Tailing) CheckRes Resolution (Rs) > 1.5 from impurities? CheckTail->CheckRes Yes FixTail->CheckTail FixRes Adjust Gradient Slope Change MeCN to MeOH CheckRes->FixRes No (Co-elution) Done Method Validated CheckRes->Done Yes FixRes->CheckRes

Fig 1: Algorithmic troubleshooting workflow for zwitterionic pyridine derivatives.

References[2] Title: How to Reduce Peak Tailing in HPLC?

Source: phenomenex.com URL:[1] Title: New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions Source: sielc.com URL:[3] Title: Tips and Tricks of HPLC System Troubleshooting Source: agilent.com URL:[4] Title: How can I prevent peak tailing in HPLC? Source: researchgate.net URL:

Sources

Optimization

Best storage conditions to prevent degradation of 5-Bromo-6-(ethylamino)nicotinic acid

Technical Support Center: 5-Bromo-6-(ethylamino)nicotinic acid This guide provides best-practice recommendations and troubleshooting advice for the storage and handling of 5-Bromo-6-(ethylamino)nicotinic acid. The inform...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 5-Bromo-6-(ethylamino)nicotinic acid

This guide provides best-practice recommendations and troubleshooting advice for the storage and handling of 5-Bromo-6-(ethylamino)nicotinic acid. The information herein is synthesized from established chemical principles and data on structurally related compounds to ensure the integrity of your research materials.

Section 1: Core Storage Principles & Recommendations

Proper storage is paramount to prevent the chemical degradation of 5-Bromo-6-(ethylamino)nicotinic acid, ensuring experimental reproducibility and the validity of your results. Degradation can occur via several pathways, including hydrolysis, oxidation, and photodegradation. The following recommendations are designed to mitigate these risks.

While specific, long-term stability data for 5-Bromo-6-(ethylamino)nicotinic acid is not extensively published, the recommendations below are derived from the known chemical properties of its core structures: a substituted pyridine ring, a carboxylic acid, and an amino group.[1][2]

Summary of Recommended Storage Conditions
ParameterConditionRationale & Scientific Basis
Temperature -20°C (Long-term) 2-8°C (Short-term) Lowering the temperature significantly reduces the rate of all chemical reactions, including potential hydrolytic and oxidative degradation pathways.[3]
Atmosphere Inert Gas (Argon or Nitrogen) The ethylamino group and the electron-rich pyridine ring can be susceptible to oxidation.[4] Storing under an inert atmosphere displaces oxygen, minimizing this risk.
Humidity Dry / Desiccated The compound is a carboxylic acid and contains functional groups susceptible to hydrolysis.[5] Storing in a desiccated environment prevents the uptake of atmospheric moisture.[6]
Light In the Dark (Amber Vial) Pyridine derivatives can be sensitive to UV light, which can induce photochemical reactions and degradation.[7][8][9] Amber glass vials block UV and blue light.
Container Tightly Sealed Glass Vial Prevents exposure to air and moisture. Glass is preferred over plastic to avoid potential leaching or reaction with the container material.[10]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the absolute best way to store a newly received bottle of solid 5-Bromo-6-(ethylamino)nicotinic acid for long-term use?

For long-term storage (months to years), you should store the solid compound at -20°C in a tightly sealed, amber glass vial inside a desiccator.[3][10] For optimal stability, backfill the vial with an inert gas like argon or nitrogen before sealing. This combination of low temperature, darkness, and an inert, dry atmosphere provides the most robust protection against all primary degradation pathways.

Q2: I only need to store the compound for a few weeks. Is -20°C necessary?

For short-term storage (1-4 weeks), storing the solid in a desiccator at 2-8°C is generally acceptable.[11] However, you must ensure the container is sealed very tightly to prevent moisture ingress, which is more prevalent at refrigerator temperatures than in a freezer. Always allow the container to warm to room temperature before opening to prevent condensation from forming on the solid.

Q3: My compound has turned slightly yellow/brown. What happened, and can I still use it?

A color change from the expected off-white powder often indicates degradation.[12] The most likely causes are oxidation of the ethylamino group or other complex reactions involving the aromatic ring, potentially accelerated by light or air exposure.

Before using a discolored compound, you must validate its integrity. A discolored compound can lead to failed reactions, incorrect biological data, or unidentifiable impurities in your results. We strongly recommend discarding the material and using a fresh, properly stored batch.

Q4: How should I store solutions of 5-Bromo-6-(ethylamino)nicotinic acid?

Storing this compound in solution is not recommended for extended periods. Solvents, especially protic solvents like water or methanol, can facilitate hydrolysis of the molecule or other degradation reactions.[5]

If you must prepare stock solutions, follow this protocol:

  • Use a dry, high-purity solvent (e.g., anhydrous DMSO).

  • Prepare the solution fresh for each experiment.

  • If short-term storage is unavoidable (1-2 days), store aliquots in tightly sealed vials at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

Q5: Why is an inert atmosphere so important?

The ethylamino substituent makes the pyridine ring more electron-rich, increasing its susceptibility to oxidation compared to unsubstituted nicotinic acid.[4] Atmospheric oxygen can, over time, lead to the formation of N-oxides or other oxidative byproducts. While the compound is generally stable under normal conditions, an inert atmosphere provides an extra layer of protection, crucial for ensuring the high purity required in sensitive assays.[3]

Section 3: Troubleshooting Guide

Encountering issues during your experiment can be frustrating. This guide helps you diagnose if improper storage of 5-Bromo-6-(ethylamino)nicotinic acid might be the root cause.

Experimental Workflow: Troubleshooting Compound Integrity

The following diagram outlines a logical workflow for troubleshooting common issues that may arise from compound degradation.

TroubleshootingWorkflow start Problem Encountered (e.g., Low Yield, No Activity, Impurities) check_solid Inspect Solid Compound: Is it discolored or clumped? start->check_solid check_storage Review Storage Conditions: Temp, Light, Atmosphere, Humidity? check_solid->check_storage No degraded High Likelihood of Degradation check_solid->degraded Yes check_storage->degraded No (Improper Storage) check_solution Review Solution Handling: Freshly prepared? Stored correctly? No freeze-thaw cycles? check_storage->check_solution Yes (Stored Correctly) action_discard Action: Discard current batch. Use a new, validated lot. degraded->action_discard action_revalidate Action (Advanced): Re-purify and validate identity (e.g., NMR, MS, HPLC). degraded->action_revalidate end_resolve Problem Likely Resolved action_discard->end_resolve action_revalidate->end_resolve solution_issue Potential Solution Degradation check_solution->solution_issue No (Improper Handling) check_solution->end_resolve Yes (Handled Correctly) -> Investigate other exp. parameters action_fresh_sol Action: Prepare fresh solution from a reliable solid stock. solution_issue->action_fresh_sol action_fresh_sol->end_resolve

Caption: Troubleshooting workflow for compound-related experimental issues.

Section 4: Experimental Protocols

Protocol 1: Preparing a New Batch of Solid for Long-Term Storage

This protocol ensures the maximum stability of your solid compound upon receipt.

Materials:

  • Manufacturer's original bottle of 5-Bromo-6-(ethylamino)nicotinic acid.

  • Multiple small, amber glass vials with PTFE-lined screw caps.

  • Spatula.

  • Analytical balance.

  • Source of dry inert gas (Argon or Nitrogen) with tubing.

  • Desiccator cabinet.

  • -20°C freezer.

Methodology:

  • Pre-label Vials: Label all vials with the compound name, batch number, concentration (if applicable), and date.

  • Equilibrate: Allow the main container of the compound to reach room temperature before opening to prevent water condensation.

  • Aliquot: In a low-humidity environment (e.g., a glove box or on a bench with low ambient humidity), carefully weigh and transfer the desired amount of solid into each pre-labeled amber vial. This prevents repeated opening of the main stock bottle.

  • Inert Gas Purge: Gently flush the headspace of each vial with a stream of argon or nitrogen for 10-15 seconds.

  • Seal Tightly: Immediately and tightly seal the cap on each vial.

  • Store: Place the sealed vials into a desiccator. Store the desiccator in a -20°C freezer away from light sources.

  • Log: Record the storage location and details in your lab inventory system.

References

  • The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series.
  • Photophysical properties of novel pyridine deriv
  • Hydrolysis kinetics of the prodrug myristyl nicotinate. Taylor & Francis Online. [Link]

  • Nicotinic acid. Wikipedia. [Link]

  • Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. Council for Responsible Nutrition (CRN). [Link]

  • Aromatic Compounds Are Unusually Stable. Chemistry LibreTexts. [Link]

  • Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. National Center for Biotechnology Information. [Link]

  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. [Link]

  • 2-[(2,2-Dimethylpropanoyl)amino]nicotinic acid - Safety Data Sheet. Thermo Fisher Scientific. [Link]

  • Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. MDPI. [Link]

  • Photochromism of pyridine-substituted merocyanine through reversible C-N bond formation. Nature Communications. [Link]

  • Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society. [Link]

  • Nicotinic acid - Safety Data Sheet. Chemos GmbH & Co.KG. [Link]

Sources

Reference Data & Comparative Studies

Validation

5-Bromo-6-(ethylamino)nicotinic acid vs 5-bromo-6-aminonicotinic acid reactivity

As a Senior Application Scientist, selecting the right building block for late-stage functionalization is rarely a simple matter of availability; it is a delicate exercise in predicting chemoselectivity, steric tolerance...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the right building block for late-stage functionalization is rarely a simple matter of availability; it is a delicate exercise in predicting chemoselectivity, steric tolerance, and catalytic compatibility. When comparing 5-bromo-6-aminonicotinic acid (a primary amine) and 5-bromo-6-(ethylamino)nicotinic acid (a secondary amine), researchers are presented with a classic dichotomy in organic synthesis: the trade-off between catalyst poisoning and steric hindrance.

This guide provides an objective, data-driven comparison of these two nicotinic acid derivatives, detailing the causality behind their divergent reactivity profiles and offering field-proven, self-validating protocols for their use in drug development workflows.

Structural & Electronic Causality: The Ortho-Effect

The reactivity differences between these two compounds stem entirely from the N-ethyl substitution at the C6 position and its spatial relationship to the adjacent C5-bromine and the conjugated pyridine ring.

  • Catalyst Sequestration vs. Steric Shielding: The free primary amino group in 5-bromo-6-aminonicotinic acid is highly prone to coordinating with palladium(0) and palladium(II) centers. This off-target coordination pulls the metal out of the catalytic cycle, leading to severe catalyst deactivation during cross-coupling reactions[1]. Conversely, the N-ethyl group in 5-bromo-6-(ethylamino)nicotinic acid disrupts this stable coordination sphere. However, the rotating ethyl chain creates a significant "ortho-steric penalty," physically blocking the bulky palladium catalyst from undergoing oxidative addition at the adjacent C5-CBr bond.

  • Nucleophilic Competition during Amidation: When activating the C3-carboxylic acid for amide bond formation (e.g., using HATU or EDC), the primary amine of 5-bromo-6-aminonicotinic acid can act as a competing nucleophile, leading to unwanted oligomerization. The secondary amine in the N-ethyl derivative is electronically more nucleophilic due to the inductive effect of the alkyl group, but its steric bulk severely restricts its ability to attack bulky activated esters, resulting in cleaner target amidation.

Comparative Reactivity Matrix

The following table summarizes the quantitative and qualitative performance of both substrates across standard late-stage functionalization pathways.

Reaction Type5-Bromo-6-aminonicotinic acid (Primary Amine)5-Bromo-6-(ethylamino)nicotinic acid (Secondary Amine)Causality / Mechanistic Bottleneck
Suzuki-Miyaura Coupling (C5) Moderate Yield (40-60%)High Yield (75-90%)Primary amine poisons Pd catalyst[1]. N-ethyl prevents poisoning but requires higher temps to overcome steric clash during oxidative addition.
Buchwald-Hartwig Amination (C5) Poor (<30%)Moderate (50-65%)Primary amines undergo competitive homocoupling and polymerization[2]. N-ethyl requires bulky ligands (e.g., BrettPhos) to force C-N bond formation.
Amidation (C3-COOH) High Oligomerization RiskLow Oligomerization RiskPrimary amine acts as a competing nucleophile. N-ethyl is sterically hindered, allowing selective coupling with external primary amines.
Optimal Pd Catalyst System Pd(OAc)₂ / XPhos (High loading)Pd(dppf)Cl₂ (Standard loading)XPhos prevents amine coordination[2]. dppf forces oxidative addition past the ethyl group.

Mechanistic Pathways: Catalytic Bottlenecks

To understand how to optimize reactions for these substrates, we must map where they interfere with standard catalytic cycles. The diagram below illustrates the Suzuki-Miyaura cross-coupling cycle, highlighting the specific failure points for both the primary and secondary amine derivatives.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd Aryl Bromide TransMet Transmetalation (with Boronic Acid) OxAdd->TransMet Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Biaryl Product StericClash Steric Clash from N-Ethyl Group (Secondary Amine) StericClash->OxAdd Impedes Coordination Primary Amine Coordination (Primary Amine) Coordination->Pd0 Deactivates

Catalytic cycle highlighting steric and coordination bottlenecks for nicotinic acid derivatives.

Experimental Workflows: Self-Validating Protocols

To overcome the specific mechanistic bottlenecks of each compound, the following protocols have been engineered with built-in validation steps to ensure reproducibility.

Protocol A: Suzuki-Miyaura Coupling of 5-Bromo-6-aminonicotinic acid

Objective: Overcome catalyst deactivation caused by primary amine coordination[1]. System Design: We utilize a highly active, bulky ligand (XPhos) to create a steric shield around the palladium center, preventing the primary amine from binding while still allowing the C-Br bond to undergo oxidative addition[2].

  • Setup: In a Schlenk flask, combine 5-bromo-6-aminonicotinic acid (1.0 eq), arylboronic acid (1.5 eq), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and K₃PO₄ (3.0 eq).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane/H₂O. Self-Validation Step: Degas via three freeze-pump-thaw cycles. The presence of oxygen promotes boronic acid homocoupling, a primary failure mode[1].

  • Reaction: Heat to 90 °C for 12 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot at 4 hours. Quench in MeCN and analyze via LC-MS.

    • Causality Check: If the starting material is unreacted but the boronic acid is consumed, protodeboronation has occurred[1]. If both remain, the catalyst has been poisoned. Add a secondary "spike" of Pd(OAc)₂ (2 mol%).

  • Workup: Cool to room temperature, acidify to pH 4 (to protonate the carboxylic acid), and extract with EtOAc.

Protocol B: Suzuki-Miyaura Coupling of 5-Bromo-6-(ethylamino)nicotinic acid

Objective: Overcome the ortho-steric penalty of the N-ethyl group during oxidative addition. System Design: We utilize Pd(dppf)Cl₂, a bidentate catalyst known for forcing difficult oxidative additions on sterically hindered aryl bromides, combined with higher thermal energy[3].

  • Setup: In a pressure vial, combine 5-bromo-6-(ethylamino)nicotinic acid (1.0 eq), arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (5 mol%), and Cs₂CO₃ (3.0 eq).

  • Solvent: Add a 5:1 mixture of Toluene/H₂O.

  • Reaction: Seal the vial and heat to 110 °C for 16 hours. Causality: The elevated temperature (110 °C vs 90 °C) provides the necessary kinetic energy to overcome the steric barrier of the ethyl group during the rate-limiting oxidative addition step.

  • In-Process Control (IPC): Monitor via TLC (DCM:MeOH 9:1).

    • Validation: The secondary amine prevents catalyst poisoning, so if the reaction stalls at 50% conversion, the issue is likely boronic acid degradation, not catalyst death. Supplement with 0.5 eq of boronic acid rather than more palladium.

  • Workup: Filter through a pad of Celite to remove palladium black, concentrate, and purify via reverse-phase chromatography.

References

  • Benchchem Application Notes. "Improving the yield of 3-Amino-5-bromopyridine Suzuki coupling reactions." Benchchem.

  • Benchchem Application Notes. "Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine." Benchchem.

  • Organometallics (ACS Publications). "Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions." American Chemical Society.

Sources

Comparative

Comparative Guide: Coupling Efficiency of 5-Bromo- vs. 5-Chloro-6-(ethylamino)nicotinic Acid

Functionalized pyridine derivatives are cornerstone scaffolds in modern drug discovery. Among these, 5-halo-6-(ethylamino)nicotinic acids offer dual handles for derivatization: a carboxylic acid for amide coupling and a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Functionalized pyridine derivatives are cornerstone scaffolds in modern drug discovery. Among these, 5-halo-6-(ethylamino)nicotinic acids offer dual handles for derivatization: a carboxylic acid for amide coupling and a halogen for transition-metal-catalyzed cross-coupling.

When designing synthetic routes—particularly for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings—the choice between the 5-bromo and 5-chloro analogs is critical. This guide objectively compares their coupling efficiencies, exploring the mechanistic causality behind their reactivity and providing optimized, self-validating experimental protocols.

Mechanistic Causality: Why the Halogen Dictates Efficiency

The reactivity of heteroaryl halides in palladium-catalyzed cross-coupling is governed by the rate-determining step: the oxidative addition of the C–X bond to the Pd(0) catalyst. The divergence in efficiency between the bromo and chloro analogs is driven by two intersecting factors:

Bond Dissociation Energy (BDE)

The fundamental thermodynamic barrier is the carbon-halogen bond strength. The C–Br bond has a significantly lower BDE (~276 kJ/mol) compared to the C–Cl bond (~339 kJ/mol). As demonstrated in foundational kinetic studies by Hartwig and colleagues , oxidative addition of bromoarenes typically proceeds rapidly following phosphine dissociation. In contrast, chloroarenes require reversible ligand dissociation followed by a much slower, high-barrier insertion.

Electronic Deactivation via the 6-Ethylamino Group

The pyridine ring is natively electron-deficient, which generally accelerates nucleophilic attack by electron-rich Pd(0) species. However, the 6-ethylamino group exerts a strong electron-donating resonance (+M) effect, pushing electron density into the ring. This raises the LUMO energy of the substrate, making oxidative addition kinetically unfavorable.

When this electronic penalty is combined with the high BDE of the C–Cl bond, the 5-chloro analog becomes exceptionally sluggish , often stalling under standard conditions. The weaker C–Br bond of the 5-bromo analog , however, retains a sufficiently low activation barrier to overcome this electronic deactivation, maintaining high coupling efficiency. Recent computational models of halopyridines further confirm that while divergent mechanisms (concerted vs. nucleophilic displacement) exist, bromides consistently maintain a kinetic advantage .

Visualizing the Catalytic Divergence

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd Substrate 5-Halo-6-(ethylamino) nicotinic acid Substrate->OxAdd PdII Pd(II) Intermediate OxAdd->PdII Br: Fast Cl: Slow TransMet Transmetalation PdII->TransMet Boronic Acid RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product

Logical relationship of the Pd-catalyzed cross-coupling cycle highlighting the halogen effect.

Quantitative Data & Comparison

The table below summarizes the practical impact of these mechanistic differences on Suzuki-Miyaura cross-coupling efficiency.

Parameter5-Bromo-6-(ethylamino)nicotinic acid5-Chloro-6-(ethylamino)nicotinic acid
C–X Bond Dissociation Energy ~276 kJ/mol~339 kJ/mol
Oxidative Addition Kinetics Fast (Facile insertion)Slow (High activation barrier)
Preferred Pd Catalyst Pd(PPh3)4 or Pd(dppf)Cl2Pd2(dba)3 + XPhos / SPhos
Typical Temperature 80 °C100–110 °C
Base Compatibility Mild (e.g., K2CO3, Na2CO3)Stronger (e.g., K3PO4, Cs2CO3)
Overall Coupling Efficiency High (>85% yield typical)Moderate (50–70% yield typical)

Experimental Workflows & Self-Validating Protocols

To guarantee reproducibility, the following protocols integrate self-validating checkpoints. The bromo analog utilizes standard conditions, while the chloro analog requires forcing conditions utilizing bulky, electron-rich Buchwald ligands to force C–Cl insertion .

Protocol A: Suzuki Coupling of 5-Bromo-6-(ethylamino)nicotinic acid

High-efficiency standard conditions.

  • Reagent Preparation: In a dry Schlenk flask, combine 5-bromo-6-(ethylamino)nicotinic acid (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K2CO3 (3.0 equiv).

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane/H2O. Validation Check: Sparge with Argon for 15 minutes. The cessation of dissolved oxygen bubbling validates the system is anaerobic, preventing oxidative homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(PPh3)4 (5 mol%).

  • Reaction Heating: Heat to 80 °C and stir for 4–6 hours. Validation Check: Monitor via LC-MS. The disappearance of the starting material peak and the emergence of the product mass confirms complete conversion.

  • Workup: Cool to room temperature, dilute with water, and wash with EtOAc to remove organic impurities. Carefully acidify the aqueous layer with 1M HCl to pH 3–4. Validation Check: Ensure pH is strictly monitored; over-acidification will protonate the ethylamino group, while under-acidification leaves the carboxylic acid deprotonated, both resulting in poor extraction yields. Extract the product with EtOAc, dry over Na2SO4, and concentrate.

Protocol B: Suzuki Coupling of 5-Chloro-6-(ethylamino)nicotinic acid

Forcing conditions for deactivated chlorides.

  • Reagent Preparation: Combine 5-chloro-6-(ethylamino)nicotinic acid (1.0 equiv), arylboronic acid (1.5 equiv), and K3PO4 (3.0 equiv) in a pressure vial.

  • Degassing: Add 1,4-Dioxane/H2O (4:1) and subject to three freeze-pump-thaw cycles to ensure absolute oxygen removal.

  • Catalyst Selection: Add Pd2(dba)3 (2.5 mol%) and XPhos (10 mol%). Causality Note: The bulky dicyclohexyl motif of XPhos accelerates reductive elimination, while its electron-rich nature forces the difficult oxidative addition into the C–Cl bond.

  • Reaction Heating: Seal the vial and heat aggressively to 110 °C for 12–18 hours.

  • Workup: Follow the same pH-controlled extraction as Protocol A, followed by purification via reverse-phase preparative HPLC due to a higher likelihood of protodeboronation byproducts.

Workflow Step1 1. Reagent Preparation Substrate Boronic Acid Base Step2 2. Catalyst Selection Bromo: Pd(PPh3)4 Chloro: Pd2(dba)3 + XPhos Step1->Step2 Step3 3. Degassing Argon/N2 Purge Freeze-Pump-Thaw Step2->Step3 Step4 4. Reaction Heating Bromo: 80°C Chloro: 110°C Step3->Step4 Step5 5. Workup & Purification pH-Controlled Extraction Chromatography Step4->Step5

Step-by-step experimental workflow for Suzuki-Miyaura cross-coupling of halopyridines.

References

  • Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands Source: Journal of the American Chemical Society URL:[Link]

  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms Source: Journal of the American Chemical Society URL:[Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: Angewandte Chemie International Edition URL:[Link]

Validation

Validation of LC-MS/MS Methods for 5-Bromo-6-(ethylamino)nicotinic Acid Quantification: A Comparative Guide

As a Senior Application Scientist, I frequently encounter target compounds that challenge standard bioanalytical workflows. 5-Bromo-6-(ethylamino)nicotinic acid is a prime example.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter target compounds that challenge standard bioanalytical workflows. 5-Bromo-6-(ethylamino)nicotinic acid is a prime example. As a halogenated derivative of nicotinic acid, it possesses both an acidic carboxylic moiety and a basic secondary amine, rendering it amphoteric. Furthermore, the bromine atom introduces a distinct 1:1 isotopic signature ( 79 Br and 81 Br).

To support rigorous pharmacokinetic (PK) and pharmacodynamic (PD) studies, laboratories must move beyond legacy techniques. This guide objectively compares the performance of High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) against traditional HPLC-UV, providing field-proven, self-validating protocols grounded in the latest regulatory standards.

Technology Comparison: LC-MS/MS vs. HPLC-UV

While HPLC-UV is a staple in many quality control environments, it fundamentally lacks the specificity required for trace-level quantification in complex biological matrices (e.g., plasma, urine). The zwitterionic nature of 5-Bromo-6-(ethylamino)nicotinic acid causes it to elute near endogenous polar interferences in reversed-phase chromatography, which easily masks the UV signal.

By transitioning to LC-MS/MS, we leverage Multiple Reaction Monitoring (MRM). The mass spectrometer acts as a highly selective mass filter, isolating the exact precursor and product ions of the target, virtually eliminating matrix noise[1].

Performance Comparison Data
Analytical ParameterLC-MS/MS (Optimized Method)HPLC-UV (Traditional Alternative)Justification / Causality
Sensitivity (LLOQ) 1.0 ng/mL150 ng/mLMS/MS eliminates background noise, allowing for trace detection crucial for terminal half-life PK profiling.
Specificity High (MRM transitions)Low (Subject to co-elution)UV cannot distinguish the analyte from endogenous nicotinic acid derivatives[1] sharing the same chromophore.
Linear Dynamic Range 1.0 – 1,000 ng/mL150 – 5,000 ng/mLLC-MS/MS provides a wider dynamic range, reducing the need for sample dilution.
Run Time per Sample 3.5 minutes12.0 minutesMS specificity allows for steeper gradient elution without worrying about baseline resolution from matrix peaks.
Sample Volume 50 µL200 µLHigher sensitivity requires less biological matrix, adhering to the 3Rs (Reduce, Refine, Replace) in animal studies[2].

Optimized Experimental Protocol (LC-MS/MS)

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every analytical batch must include a double-blank (matrix only), a zero sample (matrix + internal standard), and at least six non-zero calibration standards. If the zero sample shows a peak at the analyte's retention time exceeding 20% of the LLOQ, the run must be automatically flagged for carryover investigation.

Sample Preparation Workflow

Causality Check: Why use Acetonitrile over Methanol for precipitation? Acetonitrile disrupts the hydration layer of proteins more aggressively than methanol, yielding a denser pellet during centrifugation. This reduces the amount of residual phospholipids in the supernatant, which are the primary culprits for ion suppression in the Electrospray Ionization (ESI) source.

SamplePrep A Plasma Sample (50 µL) B Add Internal Standard (Isotope-labeled) A->B C Protein Precipitation (Acetonitrile, 150 µL) B->C D Centrifugation (14,000 x g, 10 min) C->D E Supernatant Transfer D->E F N2 Evaporation & Reconstitution E->F G LC-MS/MS Injection F->G

Figure 1: Optimized sample preparation workflow for plasma extraction.

Step-by-Step Methodology:

  • Aliquot: Transfer 50 µL of human or animal plasma into a 96-well collection plate.

  • Internal Standard (IS): Add 10 µL of the IS working solution (e.g., 13 C-labeled analog, 500 ng/mL). Vortex briefly.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. (The acid ensures the carboxylic group remains protonated, aiding in precipitation).

  • Agitation & Centrifugation: Vortex the plate for 2 minutes at 1000 rpm. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer & Reconstitution: Transfer 100 µL of the clear supernatant to a clean plate. Evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

Chromatographic & Mass Spectrometry Conditions

Causality Check: Why positive ESI mode? While the carboxylic acid can deprotonate in negative mode, the secondary ethylamino group readily accepts a proton ( [M+H]+ ) in the presence of 0.1% formic acid. Positive mode generally offers a superior signal-to-noise ratio for basic amines due to their high proton affinity.

  • Column: Waters XBridge C18 (2.1 x 50 mm, 3.5 µm). The hybrid silica handles the slightly acidic mobile phase well and minimizes peak tailing for basic amines.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 2.0 min, hold for 0.5 min, return to 5% B for 0.5 min equilibration. Flow rate: 0.4 mL/min.

  • Ionization: Positive ESI ( +kV ).

  • MRM Transitions:

    • Precursor: m/z 245.0 (targeting the 79 Br isotope [M+H]+ ).

    • Product: m/z 227.0 (loss of H 2​ O from the carboxylic acid) and m/z 200.0 (loss of ethylamine).

ICH M10 Compliant Validation Framework

To ensure the data generated is acceptable for regulatory submissions, the method must be validated according to the harmonized ICH M10 Guidelines [2], which have been adopted by both the EMA and the FDA[3].

Validation Start ICH M10 Validation Initiated Selectivity Selectivity & Specificity (Blank Matrix check) Start->Selectivity Linearity Calibration Curve (R² > 0.99) Start->Linearity Matrix Matrix Effect & Recovery Selectivity->Matrix Accuracy Accuracy & Precision (Intra/Inter-batch) Linearity->Accuracy Stability Stability Testing (Bench-top, F/T, Long-term) Accuracy->Stability Matrix->Stability End Validated Method Ready for Study Stability->End

Figure 2: Core bioanalytical method validation workflow per ICH M10.

Selectivity and Matrix Effect

Analyze blank matrix from at least 6 independent sources. The absence of interfering components is proven if the signal at the retention time of 5-Bromo-6-(ethylamino)nicotinic acid is <20% of the LLOQ. Matrix Factor (MF) must be calculated by comparing the peak area of the analyte spiked after extraction to the peak area of a neat standard. An IS-normalized MF close to 1.0 (±15% CV) confirms that ion suppression is successfully mitigated by the extraction protocol.

Accuracy and Precision

Prepare Quality Control (QC) samples at four levels: LLOQ, Low, Mid, and High. Analyze them in six replicates across three separate analytical runs. Per ICH M10[2], the intra-run and inter-run precision (%CV) must not exceed 15% (20% at the LLOQ), and the accuracy must be within ±15% of the nominal concentration (±20% at the LLOQ).

Stability

Because the ethylamino group can be susceptible to oxidation, and the carboxylic acid to esterification in alcoholic solvents, stability must be rigorously tested. Evaluate bench-top stability (room temperature for 24 hours), freeze-thaw stability (minimum 3 cycles at -80°C to room temp), and long-term storage stability.

References

  • European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline." europa.eu. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "M10 Bioanalytical Method Validation and Study Sample Analysis." fda.gov. Available at:[Link]

  • Inamadugu, J. K., et al. "Simultaneous determination of niacin and its metabolites in human plasma by LC-MS/MS and its application to a human pharmacokinetic study." Biomedical Chromatography, 2010. Available at: [Link]

Sources

Comparative

Benchmarking 5-Bromo-6-(ethylamino)nicotinic acid in drug discovery pipelines

Benchmarking 5-Bromo-6-(ethylamino)nicotinic acid in Drug Discovery Pipelines As targeted therapeutics grow increasingly complex, the selection of starting scaffolds dictates the trajectory of a drug discovery program. P...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 5-Bromo-6-(ethylamino)nicotinic acid in Drug Discovery Pipelines

As targeted therapeutics grow increasingly complex, the selection of starting scaffolds dictates the trajectory of a drug discovery program. Pyridine-based heterocycles are privileged structures in medicinal chemistry, frequently serving as the core pharmacophore in oncology and immunology assets [1]. Among these, 5-Bromo-6-(ethylamino)nicotinic acid has emerged as a highly versatile, multi-functional building block.

This guide provides an objective benchmarking of 5-Bromo-6-(ethylamino)nicotinic acid against alternative pyridine scaffolds, detailing the chemical causality behind its structural advantages and providing field-validated protocols for its integration into hit-to-lead pipelines.

Chemical Rationale & Structural Causality

The utility of 5-Bromo-6-(ethylamino)nicotinic acid lies in its precise arrangement of orthogonal functional groups, which enables rapid, late-stage diversification without the need for de novo synthesis [1].

  • Pyridine Core (N1): Acts as a robust hydrogen-bond acceptor, critical for anchoring molecules into the ATP-binding hinge region of kinases.

  • 6-Ethylamino Motif: Serves a dual purpose. The secondary amine provides a crucial hydrogen-bond donor, completing a donor-acceptor motif that mimics purine isosteres. Causally, the ethyl group (compared to a methyl group) restricts the rotational degrees of freedom and increases the localized lipophilicity (LogP). This subtle steric bulk can lock the molecule into a bioactive conformation while improving membrane permeability.

  • 5-Bromo Substituent: Provides a highly selective handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [2]. Its position adjacent to the ethylamino group allows for the construction of sterically demanding, three-dimensional architectures.

  • 3-Carboxylic Acid: Enables divergent amide coupling with various aliphatic or aromatic amines to probe solvent-exposed regions of a target protein [3].

KinaseBinding Core Pyridine Scaffold (Core) N1 Pyridine N1 (H-Bond Acceptor) Core->N1 C6 C6-Ethylamino (H-Bond Donor & Steric Fit) Core->C6 C5 C5-Aryl Motif (Hydrophobic Pocket) Core->C5 Target Kinase Hinge Region (ATP Binding Site) N1->Target Binds Met residue C6->Target Binds Glu residue C5->Target π-π Stacking

Pharmacophoric interactions of the functionalized pyridine scaffold within a kinase hinge region.

Benchmarking Alternatives: Scaffold Comparison

To objectively evaluate 5-Bromo-6-(ethylamino)nicotinic acid, we must benchmark it against its closest structural analogues. The choice of the C6-substituent drastically alters the physicochemical properties and the synthetic trajectory of the resulting library.

Scaffold AlternativeC6-SubstituentH-Bond Donor CapacityLipophilicity (ΔLogP)Primary Drug Discovery Application
5-Bromo-6-(ethylamino)nicotinic acid EthylaminoYesModerate (+1.0)Kinase hinge-binding; enhanced cell permeability & target residence time.
5-Bromo-6-(methylamino)nicotinic acid MethylaminoYesLow (+0.5)Standard hinge-binding; used when steric bulk at C6 causes target clashes.
5-Bromo-6-chloronicotinic acid ChloroNoHigh (+1.5)Precursor for SNAr reactions; lacks inherent donor capability [3].
5-Bromonicotinic acid HydrogenNoBaseline (0)Simple core functionalization; lacks dual donor-acceptor hinge interactions.

Data Synthesis: The ethylamino variant represents a "Goldilocks" zone for many kinase and GPCR targets. It provides the necessary hydrogen-bond donor missing in the chloro-variant, while offering superior lipophilic efficiency (LipE) and conformational rigidity compared to the methylamino variant.

Self-Validating Experimental Protocols

The following protocols are engineered to overcome the specific electronic and steric challenges inherent to 5-Bromo-6-(ethylamino)nicotinic acid.

Protocol A: Sterically Hindered Amide Coupling

Objective: Functionalize the C3-carboxylic acid while preserving the C5-bromo handle. Causality: The carboxylic acid is electronically deactivated by the electron-withdrawing pyridine ring, and the adjacent 5-bromo group creates a sterically demanding environment. Standard EDC/HOBt coupling often stalls. We utilize HATU , which forms a highly reactive 7-azabenzotriazole active ester, accelerating the reaction and driving it to completion.

  • Activation: Dissolve 5-Bromo-6-(ethylamino)nicotinic acid (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at room temperature for 15 minutes to ensure full formation of the active ester.

  • Coupling: Add the desired primary or secondary amine (1.2 eq) dropwise.

  • Monitoring: Stir for 2–4 hours. Self-Validation: Monitor via LC-MS. The active ester intermediate will appear as a distinct mass peak; wait for its complete conversion to the product mass.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na2SO4, and concentrate.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Install an aryl/heteroaryl group at the C5 position. Causality: The 6-ethylamino group donates electron density into the pyridine ring via resonance, making the oxidative addition of palladium into the C5-Br bond more difficult than in electron-deficient aryl halides. To overcome this, we employ Pd(dppf)Cl2 . The large bite angle of the dppf ligand accelerates the rate-limiting reductive elimination step, while the electron-rich nature of the phosphine supports oxidative addition [2].

  • Preparation: In a microwave vial, combine the C3-amide intermediate from Protocol A (1.0 eq), the desired arylboronic acid (1.5 eq), and K2CO3 (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl2·CH2Cl2 (0.05 eq).

  • Solvent System: Suspend the mixture in a degassed 4:1 mixture of 1,4-Dioxane and H2O (0.1 M). Causality: Water is strictly required to dissolve the inorganic base and activate the boronic acid via formation of a boronate complex [2].

  • Reaction: Seal the vial and heat at 90°C for 12 hours (or microwave at 110°C for 45 minutes).

  • Validation: Filter through Celite, concentrate, and purify via flash chromatography. Self-Validation:1H-NMR will show the disappearance of the characteristic C5-Br adjacent pyridine proton and the appearance of the new aryl multiplet.

SyntheticWorkflow A 5-Bromo-6-(ethylamino) nicotinic acid B Amide Coupling (HATU, DIPEA, DMF) A->B Step 1 C Advanced Intermediate (C3-Amide) B->C D Suzuki-Miyaura Coupling (Pd(dppf)Cl2, K2CO3, Aryl-B(OH)2) C->D Step 2 E Final Kinase Inhibitor (C3, C5, C6 Functionalized) D->E

Divergent synthetic workflow utilizing 5-Bromo-6-(ethylamino)nicotinic acid as a core scaffold.

Conclusion

For drug discovery programs requiring a dual-interaction hinge binder with tunable lipophilicity, 5-Bromo-6-(ethylamino)nicotinic acid outperforms simpler analogues. By leveraging its orthogonal reactivity—first through amide coupling at C3, followed by transition-metal catalysis at C5—medicinal chemists can rapidly generate complex, highly targeted compound libraries with excellent physicochemical profiles.

References

  • Nicotinic acid (Pyridine-3-carboxylic acid) Properties and Derivatives. Wikipedia. Available at:[Link]

Validation

Comparative Biological Activity of 5-Bromo-6-(ethylamino)nicotinic Acid Derivatives: A Guide for Lead Optimization

As drug discovery programs increasingly demand multifunctional scaffolds, 5-Bromo-6-(ethylamino)nicotinic acid has emerged as a highly versatile pharmacophore. Its unique structural topology—combining a hydrogen-bond-cap...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly demand multifunctional scaffolds, 5-Bromo-6-(ethylamino)nicotinic acid has emerged as a highly versatile pharmacophore. Its unique structural topology—combining a hydrogen-bond-capable 6-aminopyridine core, a hydrophobic 5-bromo substituent, and a highly derivatizable C3-carboxylic acid—allows it to be tuned for vastly different biological targets.

This guide provides an objective, data-driven comparison of the biological activities of two primary derivative classes synthesized from this core scaffold: Amide Derivatives (optimized for ATP-competitive kinase inhibition) and Ester Derivatives (optimized for intracellular metabolic modulation).

Pharmacophore Deconstruction & Derivative Classes

The biological fate of 5-bromo-6-(ethylamino)nicotinic acid is dictated almost entirely by the derivatization of its C3-carboxylic acid.

Class A: Amide Derivatives (Kinase Inhibitors)

When the C3-carboxylic acid is coupled with various amines (e.g., piperazines or morpholines), the resulting amides act as potent kinase inhibitors. The 6-ethylamino group and the pyridine nitrogen act as a classic bidentate "hinge-binding" motif, anchoring the molecule within the ATP-binding pocket of kinases such as CDK6, PIM1, and Bruton's Tyrosine Kinase (Btk) [[4.1],[1],[2]]. The 5-bromo group is critical here; its high polarizability allows it to form halogen bonds with the kinase gatekeeper residue or effectively fill the adjacent hydrophobic pocket type I (HPI).

Class B: Ester Derivatives (Metabolic & Epigenetic Modulators)

Conversely, esterification of the C3-carboxylic acid shifts the biological activity away from kinases and toward metabolic enzymes. 6-aminonicotinic acid derivatives are known precursors to 6-amino-NADP+, a potent inhibitor of 6-phosphogluconate dehydrogenase (6PGD) in the pentose phosphate pathway [[4.2],[3]]. Because the free acid suffers from poor plasma membrane permeability, bulky ester derivatives (e.g., cyclohexyloxycarbonyloxyethyl esters) are utilized as lipophilic prodrugs. Once inside the cell, host esterases cleave the prodrug, allowing the Preiss-Handler pathway to convert the core scaffold into the active NADP+ analog, which subsequently reverses epigenetic dysregulation (such as H3K9me3 loss) in metastatic carcinomas [[4.2],[4]].

Quantitative Performance Comparison

The following table summarizes the comparative biological performance of representative derivatives from both classes, highlighting the shift in target engagement based on C3-derivatization.

Derivative ClassRepresentative ModificationPrimary TargetMechanism of Actionin vitro Potency (IC50 / Ki)Cellular Efficacy (GI50)
Class A (Amide) N-isopropylpiperazine amideCDK6 / PIM1ATP-competitive hinge bindingCDK6: ~39 nM PIM1: ~88 nM1.02 - 1.40 μM (K562 cells)
Class A (Amide) Morpholine-4-carbonylBtkATP-competitive hinge bindingBtk: < 100 nM< 2.5 μM (B-cell assays)
Class B (Ester) Cyclohexyloxycarbonyloxyethyl6PGD (via 6-amino-NADP+)Competitive oxPPP inhibition6PGD Ki: 0.1 - 0.2 μM*< 5.0 μM (A38-5 PDAC cells)

*Note: Ki represents the affinity of the intracellularly generated 6-amino-NADP+ analog, not the ester prodrug itself.

Mechanistic Pathways

To understand the divergent biological activities of these derivatives, we must map their distinct mechanisms of target engagement.

Pathway 1: Kinase Target Engagement (Class A Amides)

KinaseBinding Scaffold 5-Bromo-6-(ethylamino) nicotinic acid core Hinge Kinase Hinge Region (Hydrogen Bonding) Scaffold->Hinge 6-NH & Pyridine N Hydrophobic Gatekeeper / Hydrophobic Pocket (Halogen Interaction) Scaffold->Hydrophobic 5-Bromo group Solvent Solvent-Exposed Channel (Amide Derivatization) Scaffold->Solvent C3-Amide tail Inhibition ATP-Competitive Kinase Inhibition Hinge->Inhibition Hydrophobic->Inhibition Solvent->Inhibition

Caption: Structural mechanism of Class A amide derivatives binding to the ATP-competitive kinase pocket.

Pathway 2: Metabolic Activation & 6PGD Inhibition (Class B Esters)

MetabolicPathway Prodrug Ester Derivative (High Permeability) FreeAcid Intracellular Free Acid (6-ANA analog) Prodrug->FreeAcid Host Esterases NADP_Analog 6-Amino-NADP+ Analog (Active Metabolite) FreeAcid->NADP_Analog Preiss-Handler Pathway Target 6PGD Enzyme (oxPPP Pathway) NADP_Analog->Target Competitive Inhibition Epigenetic Epigenetic Modulation (H3K9me3 Restoration) Target->Epigenetic Metabolic-Epigenetic Axis

Caption: Intracellular prodrug processing and Preiss-Handler pathway activation of Class B esters.

Self-Validating Experimental Protocols

To objectively evaluate these derivatives, standard biochemical assays are insufficient without built-in causality checks. The following protocols are designed as self-validating systems.

Protocol 1: TR-FRET Kinase Inhibition Assay (For Class A Amides)

Objective: Quantify the IC50 of amide derivatives against CDK6/PIM1 while ruling out promiscuous aggregation.

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Triton X-100 .

    • Causality Check: The inclusion of Triton X-100 is critical. Highly lipophilic brominated scaffolds can form colloidal aggregates that non-specifically denature kinases. The detergent prevents this, ensuring only true ATP-competitive inhibition is measured.

  • Compound Titration: Dispense compounds in a 10-point, 3-fold dilution series (top concentration 10 μM) into a 384-well plate using an acoustic dispenser (e.g., Echo 550) to minimize solvent (DMSO) carryover effects.

  • Enzyme/Tracer Incubation: Add the kinase (e.g., CDK6/cyclin D1) and a fluorophore-labeled ATP-competitive tracer. Incubate for 60 minutes at room temperature.

  • Readout & Validation: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.

    • Self-Validation: The ratiometric nature of TR-FRET (Emission 665 nm / Emission 615 nm) intrinsically normalizes against any auto-fluorescence generated by the pyridine core of the test compounds. Run Staurosporine in parallel as a positive control to validate the assay's dynamic range.

Protocol 2: Intracellular Metabolite Profiling via LC-MS/MS (For Class B Esters)

Objective: Verify that ester derivatives successfully convert to the active 6-amino-NADP+ analog and inhibit 6PGD in living cells.

  • Cellular Dosing: Seed PDAC cells (e.g., A38-5) in 6-well plates. Treat with 5 μM of the ester derivative or vehicle (0.1% DMSO) for 12 hours.

    • Causality Check: Because esters act as prodrugs, measuring extracellular target inhibition is biologically irrelevant. We must allow sufficient time for cellular uptake and enzymatic cleavage.

  • Metabolite Extraction: Wash cells rapidly with ice-cold PBS. Quench metabolism and extract intracellular metabolites using 80% ultra-cold (-80°C) methanol. Centrifuge at 15,000 x g for 15 minutes to precipitate proteins.

  • LC-MS/MS Quantification: Analyze the supernatant using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to a triple quadrupole mass spectrometer. Monitor the specific transitions for the 6-amino-NADP+ analog and the upstream substrate, 6-phosphogluconate (6PG).

  • Viability Counter-Screen:

    • Self-Validation: To ensure that the observed accumulation of 6PG (indicating 6PGD inhibition) is a direct mechanistic effect and not an artifact of general compound cytotoxicity, run a parallel CellTiter-Glo viability assay at the 12-hour mark. Viability must remain >90% during metabolite extraction to validate the mechanism.

References

  • Yuan, K., et al. (2022). Discovery of Dual CDK6/PIM1 Inhibitors with a Novel Structure, High Potency, and Favorable Druggability for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 65(1), 857-875.[Link]

  • Gao, R.-D., et al. (2022). Effects of 6-Aminonicotinic Acid Esters on the Reprogrammed Epigenetic State of Distant Metastatic Pancreatic Carcinoma. ACS Medicinal Chemistry Letters, 13(12), 1892-1897.[Link]

  • Liu, L., et al. (2019). Heteroaryl pyridone and aza-pyridone compounds. U.S.

Sources

Comparative

High-Resolution Mass Spectrometry Fragmentation Pattern Validation for 5-Bromo-6-(ethylamino)nicotinic Acid: A Comparative Platform Guide

Executive Summary For drug development professionals and analytical chemists, validating the structural identity of halogenated pyridine derivatives is a critical quality control step. 5-Bromo-6-(ethylamino)nicotinic aci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and analytical chemists, validating the structural identity of halogenated pyridine derivatives is a critical quality control step. 5-Bromo-6-(ethylamino)nicotinic acid (Exact Mass: 243.98 Da for 79 Br) presents a unique analytical challenge and opportunity. Its structure contains three highly diagnostic moieties: a carboxylic acid, an ethylamino group, and a bromine atom. This guide objectively compares High-Resolution Mass Spectrometry (HRMS) platforms against traditional Triple Quadrupole (QqQ) systems for validating the fragmentation pattern of this molecule, providing a self-validating experimental workflow grounded in fundamental ion chemistry.

Mechanistic Causality of Fragmentation

Understanding the causality behind a molecule's fragmentation is paramount before selecting an analytical platform. Under positive Electrospray Ionization (ESI+), 5-Bromo-6-(ethylamino)nicotinic acid readily protonates to form a precursor ion [M+H]+ at m/z 245.0 ( 79 Br) and 247.0 ( 81 Br).

When subjected to Collision-Induced Dissociation (CID), the molecule undergoes specific, predictable cleavages:

  • Decarboxylation (-44 Da): The carboxylic acid group at the C3 position of the pyridine ring is highly labile. Nicotinic acid derivatives characteristically undergo a neutral loss of carbon dioxide (CO 2​ ) during CID, yielding a prominent fragment at m/z 201.0/203.0 1[1].

  • Dealkylation (-28 Da): The ethylamino group at the C6 position typically undergoes a rearrangement to expel ethylene (C 2​ H 4​ ), leaving a primary amine on the pyridine ring.

  • Halogen Radical Cleavage (-79/-81 Da): Bromine possesses a distinct natural isotopic abundance of approximately 50.5% 79 Br and 49.5% 81 Br, creating a signature 1:1 doublet in the mass spectrum 2[2]. The principal fragmentation mode for many brominated compounds is the homolytic cleavage of the C-Br bond to lose a bromine radical 3[3].

Fragmentation M Precursor [M+H]+ m/z 245.0 / 247.0 F1 Fragment [M+H - CO2]+ m/z 201.0 / 203.0 M->F1 - CO2 (44 Da) F2 Fragment [M+H - C2H4]+ m/z 217.0 / 219.0 M->F2 - C2H4 (28 Da) F3 Fragment[M+H - CO2 - Br•]+ m/z 122.1 (Singlet) F1->F3 - Br• (79/81 Da)

Proposed CID fragmentation pathway for 5-Bromo-6-(ethylamino)nicotinic acid.

Platform Comparison: Q-TOF vs. QqQ vs. Orbitrap

When validating the fragmentation pattern of a novel halogenated small molecule, the choice of mass analyzer dictates the fidelity of the structural data. While unit-resolution LC-MS/MS (QqQ) remains the optimal technique for high-throughput quantification, HRMS platforms (Q-TOF and Orbitrap) are vastly superior for structural elucidation 4[4].

Performance MetricTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)Orbitrap HRMS
Mass Accuracy Unit resolution (~0.7 Da)< 5 ppm< 1-3 ppm
Isotopic Fidelity Moderate (can distort 1:1 Br ratio)High (preserves exact 1:1 ratio)Ultra-High (resolves fine isotopes)
Sensitivity (Targeted) Excellent (Sub-fmol in MRM mode)Good (Full scan limitations)Excellent (PRM mode)
Structural Elucidation Poor (relies on nominal mass)Excellent (exact mass fragments)Excellent (retrospective data mining)
Primary Application Routine targeted quantitationUnknown screening & validationComplex matrix resolution & validation

Data supported by comparative metabolomics and small molecule validation studies 5[5], 6[6].

For 5-Bromo-6-(ethylamino)nicotinic acid, Q-TOF or Orbitrap platforms are strictly required for initial validation. A QqQ operating at unit resolution may fail to distinguish between the loss of a C 3​ H 8​ isobar (44.06 Da) and the true loss of CO 2​ (43.99 Da). High-resolution MS ensures the exact elemental composition of the neutral loss is verified.

Self-Validating Experimental Protocol

A protocol is only as robust as its internal controls. In this workflow, the bromine isotopic signature acts as an intrinsic validation mechanism. By isolating both the m/z 245.0 and 247.0 precursor ions in separate targeted MS/MS experiments, any resulting fragment that retains the bromine atom must appear in both spectra separated by exactly 2.0 Da. Conversely, any fragment resulting from the loss of the bromine radical will converge at the exact same m/z value (e.g., m/z 122.1) in both spectra. This dual-precursor isolation strategy completely eliminates false-positive structural assignments.

Step-by-Step Methodology
  • Sample Preparation:

    • Reconstitute the 5-Bromo-6-(ethylamino)nicotinic acid standard in 50:50 Methanol:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL. Causality: Formic acid acts as a proton donor, maximizing the yield of [M+H]+ ions during ESI+.

  • UHPLC Separation:

    • Column: C18 (100 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes. Flow rate: 0.3 mL/min.

  • High-Resolution MS/MS Acquisition (Q-TOF/Orbitrap):

    • Ionization: ESI Positive mode. Capillary voltage: 3.5 kV.

    • Precursor Isolation: Set targeted MS/MS (PRM mode) to isolate m/z 244.9923 ( 79 Br) and m/z 246.9903 ( 81 Br) with a narrow isolation window (e.g., 1.0 m/z) to prevent co-isolation of the isotopes.

    • Collision Energy (CE): Apply a stepped collision energy (e.g., 15, 25, 35 eV) to capture both fragile neutral losses (CO 2​ ) and higher-energy backbone cleavages (Br• loss).

  • Data Analysis & Validation:

    • Extract the MS/MS spectra for both precursors.

    • Confirm the presence of the m/z 201.0/203.0 doublet (validating CO 2​ loss while retaining Br).

    • Confirm the presence of the m/z 122.1 singlet in both spectra (validating the simultaneous loss of CO 2​ and Br•).

Workflow N1 Sample Preparation (0.1% Formic Acid in MeOH/H2O) N2 UHPLC Separation (C18 Column, Gradient Elution) N1->N2 N3 Electrospray Ionization (ESI+) Protonation to [M+H]+ N2->N3 N4 Dual Precursor Isolation m/z 245.0 (79Br) & 247.0 (81Br) N3->N4 N5 Collision-Induced Dissociation (Stepped CE: 15-35 eV) N4->N5 N6 High-Resolution Detection (Q-TOF or Orbitrap) N5->N6 N7 Self-Validating Analysis (Isotope Ratio & Neutral Loss) N6->N7

LC-MS/MS workflow for the fragmentation validation of 5-Bromo-6-(ethylamino)nicotinic acid.

References

  • Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry Source: Food Research URL:[Link]

  • Mass Spectrometry - Isotope Clusters and Halogenated Compounds Source: Michigan State University (MSU) Chemistry URL:[Link]

  • Comparison of Different Time of Flight-Mass Spectrometry Modes for Small Molecule Quantitative Analysis Source: PubMed / National Institutes of Health URL:[Link]

  • HILIC-Enabled C Metabolomics Strategies: Comparing Quantitative Precision and Spectral Accuracy of QTOF High- and QQQ Low-Resolution Mass Spectrometry Source: ResearchGate URL:[Link]

Sources

Validation

A Researcher's Guide to Spectroscopic Elucidation: A Comparative Analysis of Substituted Nicotinic Acids and 5-Bromo-6-(ethylamino)nicotinic Acid

Introduction Nicotinic acid, also known as Niacin or Vitamin B3, is not merely a fundamental nutrient but also a versatile scaffold in medicinal chemistry. Its derivatives form the backbone of numerous pharmaceuticals, p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Nicotinic acid, also known as Niacin or Vitamin B3, is not merely a fundamental nutrient but also a versatile scaffold in medicinal chemistry. Its derivatives form the backbone of numerous pharmaceuticals, playing crucial roles in treating conditions like hyperlipidemia.[1] The biological activity and therapeutic efficacy of these derivatives are intrinsically linked to their molecular structure. Modifying the nicotinic acid core with various substituents allows for the fine-tuning of its chemical properties, a process that demands rigorous analytical characterization.

Spectroscopic techniques are the cornerstone of modern structural elucidation, providing a detailed fingerprint of a molecule's composition and conformation. This guide offers an in-depth comparative analysis of the spectroscopic properties of substituted nicotinic acids, using the parent molecule as a reference. We will culminate this exploration with a detailed examination of 5-Bromo-6-(ethylamino)nicotinic acid, a compound featuring both an electron-withdrawing halogen and an electron-donating amino group. Our objective is to not only present data but to explain the underlying principles that govern the observed spectral shifts, providing researchers with the predictive power to analyze novel derivatives.

The Causality of Substitution: How Functional Groups Dictate Spectral Outcomes

The electronic environment of the pyridine ring is highly sensitive to the nature of its substituents. Functional groups can be broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). This classification is pivotal, as it dictates the electron density distribution across the aromatic system, which in turn directly impacts how the molecule interacts with electromagnetic radiation in various spectroscopic methods.[2][3]

  • Electron-Donating Groups (EDGs): Groups like amines (-NHR) and hydroxyls (-OH) increase the electron density of the pyridine ring through resonance and inductive effects. This shielding effect is readily observable in NMR spectroscopy and influences the energy required for electronic transitions in UV-Vis spectroscopy.[4]

  • Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Br) and nitro groups (-NO2) pull electron density away from the ring. This deshielding effect alters chemical shifts and changes the vibrational frequencies of adjacent bonds, which is detectable by FTIR.[5][6]

The interplay of these effects in multi-substituted molecules like 5-Bromo-6-(ethylamino)nicotinic acid creates a unique spectroscopic signature that can be deciphered through a multi-technique approach.

Diagram 1: Molecular Structures of Interest cluster_NA Nicotinic Acid (Reference) cluster_Subst Generic Substituted Nicotinic Acid cluster_Target Target Compound NA Nicotinic Acid (C₆H₅NO₂) Subst Substituted Nicotinic Acid (R₁, R₂) Target 5-Bromo-6-(ethylamino)nicotinic acid (C₈H₉BrN₂O₂)

Caption: Molecular structures of the reference and target compounds.

Comparative Spectroscopic Analysis

In this section, we will dissect the spectroscopic data for nicotinic acid and predict the spectral characteristics of its substituted derivatives, focusing on 5-Bromo-6-(ethylamino)nicotinic acid.

UV-Vis Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons to higher energy orbitals (π-π* and n-π* transitions). The absorption maxima (λmax) are sensitive to the electronic structure of the molecule.

  • Nicotinic Acid: In an acidic medium, nicotinic acid typically exhibits two characteristic absorption peaks around 213 nm and 261 nm.[7]

  • Effect of Substituents:

    • EDGs (-NHR): An amino group generally causes a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increased absorbance) due to the extension of the conjugated system by the lone pair of electrons on the nitrogen.

    • EWGs (-Br): Halogens can have a more complex effect but often lead to a modest bathochromic shift.

  • Predicted Spectrum for 5-Bromo-6-(ethylamino)nicotinic acid: The combined influence of the electron-donating ethylamino group and the bromo substituent is expected to cause a significant bathochromic shift in the primary absorption bands compared to nicotinic acid.

Table 1: Comparative UV-Vis Absorption Data

Compound λmax 1 (nm) λmax 2 (nm) Rationale for Shift
Nicotinic Acid (in 0.1M HCl) ~213 ~261 Baseline π-π* and n-π* transitions of the pyridinecarboxylic acid core.[7]

| 5-Bromo-6-(ethylamino)nicotinic acid | >220 (Predicted) | >270 (Predicted) | The strong electron-donating ethylamino group extends conjugation, causing a bathochromic shift. |

Fourier-Transform Infrared (FTIR) Spectroscopy: Mapping Vibrational Modes

FTIR spectroscopy detects the vibrations of molecular bonds. The frequency of these vibrations is determined by the bond strength and the mass of the connected atoms.

  • Nicotinic Acid: Key characteristic peaks include a broad O-H stretch from the carboxylic acid (~3000 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C=N/C=C ring stretching vibrations (~1600 cm⁻¹).[8][9]

  • Effect of Substituents:

    • EDGs (-NHR): The N-H stretching of the amino group will appear in the 3300-3500 cm⁻¹ region. Its electron-donating nature may slightly lower the frequency of the ring and C=O vibrations.

    • EWGs (-Br): The C-Br bond has a characteristic stretching frequency in the lower wavenumber region (typically 500-600 cm⁻¹). Its electron-withdrawing effect can slightly increase the frequency of the C=O stretch.

  • Predicted Spectrum for 5-Bromo-6-(ethylamino)nicotinic acid: The spectrum will be a composite, showing new peaks for N-H stretching (~3350 cm⁻¹) and C-Br stretching, alongside shifts in the carboxylic acid and pyridine ring vibrations.

Table 2: Comparative FTIR Vibrational Frequencies (cm⁻¹)

Functional Group Nicotinic Acid 5-Bromo-6-(ethylamino)nicotinic acid (Predicted) Justification
O-H (Carboxylic Acid) ~3300-2500 (broad) ~3300-2500 (broad) Largely retained, may show changes in hydrogen bonding.
N-H (Amine) N/A ~3350 (medium) Characteristic stretch of the secondary amine.
C-H (Aromatic) ~3100-3000 ~3100-3000 Aromatic C-H stretches are expected.
C=O (Carboxylic Acid) ~1710-1680 ~1700 The EDG at position 6 may slightly lower the frequency.[8]
C=N, C=C (Ring) ~1617, ~1590 ~1600, ~1580 Ring vibrations will be present but may shift slightly.[8]

| C-Br | N/A | ~600-500 | Characteristic stretch for a carbon-bromine bond. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Atomic Environment

NMR spectroscopy provides detailed information about the chemical environment of ¹H (proton) and ¹³C nuclei. Chemical shifts (δ) are highly sensitive to the electron density around a nucleus.

  • Nicotinic Acid: The protons on the pyridine ring appear in the aromatic region (7.5-9.0 ppm). The proton at C2, adjacent to the nitrogen, is typically the most downfield (deshielded).[10]

  • Effect of Substituents:

    • EDGs (-NHR): Cause upfield shifts (to lower ppm values) for nearby protons and carbons due to increased electron density (shielding).

    • EWGs (-Br): Cause downfield shifts (to higher ppm values) for adjacent nuclei due to decreased electron density (deshielding).

  • Predicted Spectrum for 5-Bromo-6-(ethylamino)nicotinic acid:

    • ¹H NMR: The two remaining aromatic protons will have distinct chemical shifts. The proton at C4 will be influenced by the adjacent bromo group (deshielding), while the proton at C2 will be influenced by both the ring nitrogen (deshielding) and the para-amino group (shielding). Signals for the ethyl group (a quartet and a triplet) will appear in the aliphatic region (~1-4 ppm).

    • ¹³C NMR: The carbon attached to the bromine (C5) will be significantly shifted. The carbon attached to the amino group (C6) will experience a strong upfield (shielding) effect.

Table 3: Comparative ¹H NMR Chemical Shifts (δ, ppm)

Proton Position Nicotinic Acid 5-Bromo-6-(ethylamino)nicotinic acid (Predicted) Justification
H2 ~8.9 ~8.5 Influenced by ring N (deshielding) and para-amino group (shielding).
H4 ~8.2 ~8.4 Influenced by adjacent Br (deshielding).
H5 ~7.5 N/A Position is substituted.
H6 ~8.6 N/A Position is substituted.
-CH₂- (ethyl) N/A ~3.5 (quartet) Adjacent to electron-withdrawing nitrogen.

| -CH₃ (ethyl) | N/A | ~1.2 (triplet) | Typical aliphatic region. |

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight. The fragmentation pattern gives clues about the molecule's structure.

  • Nicotinic Acid: The molecular ion [M+H]⁺ is observed at m/z 124. A characteristic fragment is seen at m/z 78, corresponding to the loss of the carboxyl group (as CO₂ and H).[11]

  • 5-Bromo-6-(ethylamino)nicotinic acid: The molecular weight is 261.08 g/mol for the most common isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O).

    • Molecular Ion: MS will show a characteristic isotopic pattern for bromine, with two major peaks of nearly equal intensity at m/z 261 and 263, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. In ESI negative mode, [M-H]⁻ would be at m/z 260 and 262.

    • Fragmentation: Likely fragmentation pathways include the loss of the carboxyl group (-45 Da), loss of the ethyl group (-29 Da), and cleavage of the C-Br bond.

Table 4: Comparative Mass Spectrometry Data (m/z)

Species Nicotinic Acid 5-Bromo-6-(ethylamino)nicotinic acid (Predicted) Notes
Molecular Ion [M+H]⁺ 124 262 / 264 The isotopic pattern of bromine (⁷⁹Br/⁸¹Br) is a key identifier.

| [M-COOH]⁺ Fragment | 78 | 217 / 219 | Loss of the carboxylic acid group is a common fragmentation pathway.[11] |

Validated Experimental Protocols

To ensure reproducibility and accuracy, the following detailed protocols are provided. The rationale behind key steps is explained to foster a deeper understanding of the experimental design.

Diagram 2: General Spectroscopic Analysis Workflow Prep Sample Preparation (Dissolution/Pelleting) Acq Data Acquisition (UV-Vis, FTIR, NMR, MS) Prep->Acq Instrument Loading Proc Data Processing (Baseline Correction, Integration) Acq->Proc Raw Data Anal Spectral Analysis (Peak Assignment, Structural Elucidation) Proc->Anal Processed Spectra Comp Comparative Review (vs. Reference Spectra) Anal->Comp Assigned Spectra Report Final Report & Conclusion Comp->Report Validated Structure

Caption: A generalized workflow for spectroscopic characterization.

Protocol 1: UV-Vis Spectroscopy
  • Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble. Ethanol or 0.1 M HCl are common choices. The solvent must not absorb in the region of interest (typically 200-400 nm).[7]

  • Sample Preparation: Prepare a stock solution of the compound at a concentration of ~1 mg/mL. From this, create a dilute solution (~10-20 µg/mL) to ensure the absorbance falls within the instrument's linear range (ideally < 1.5 AU).

  • Instrument Setup: Use a dual-beam spectrophotometer. Fill one quartz cuvette with the pure solvent (the blank) and another with the sample solution.

  • Data Acquisition: Perform a baseline correction with the blank. Then, scan the sample from 400 nm down to 200 nm.

  • Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Protocol 2: FTIR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Mix ~1-2 mg of the finely ground solid sample with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr). The KBr acts as an infrared-transparent matrix.

  • Pellet Formation: Grind the mixture thoroughly in an agate mortar to ensure a homogenous dispersion. Transfer the powder to a pellet press and apply several tons of pressure to form a transparent or translucent disc.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.[8]

  • Analysis: Identify the wavenumbers of key functional group vibrations and compare them to known correlation tables and reference spectra.

Protocol 3: ¹H and ¹³C NMR Spectroscopy
  • Solvent Selection: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical to avoid large interfering signals.

  • Sample Preparation: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the specific nucleus being observed (¹H or ¹³C).

  • Data Acquisition: Acquire the spectrum. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

  • Analysis: Process the data (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals to determine proton ratios and analyze the chemical shifts and coupling patterns to assign the structure.

Protocol 4: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a solvent compatible with the mobile phase, such as a methanol/water mixture.

  • LC Separation: Inject the sample into an HPLC system equipped with a suitable column (e.g., C18). A gradient elution using a mobile phase (e.g., water with 0.1% formic acid and methanol) separates the analyte from impurities.[12]

  • MS Ionization: The eluent from the HPLC is directed into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common technique for this class of compounds, and can be run in positive ([M+H]⁺) or negative ([M-H]⁻) mode.[11]

  • Data Acquisition: The mass analyzer scans a range of m/z values to detect the molecular ion and its fragments. For more detailed structural information, tandem MS (MS/MS) can be performed, where the molecular ion is isolated and fragmented to produce a characteristic pattern.

  • Analysis: Determine the m/z of the parent ion to confirm the molecular weight. Analyze the fragmentation pattern to support the proposed structure.

Diagram 3: Influence of Substituents on Ring Electron Density Ring Pyridine Ring Shielding Increased Electron Density (Shielding) Upfield NMR Shift Ring->Shielding Deshielding Decreased Electron Density (Deshielding) Downfield NMR Shift Ring->Deshielding EDG Electron-Donating Group (e.g., -NHR) EDG->Ring Donates e⁻ EWG Electron-Withdrawing Group (e.g., -Br) EWG->Ring Withdraws e⁻

Caption: How substituents modulate the electronic environment of the ring.

Conclusion

The spectroscopic characterization of nicotinic acid derivatives is a multi-faceted process where each technique provides a unique and complementary piece of the structural puzzle. As demonstrated, the introduction of substituents like the bromo and ethylamino groups in 5-Bromo-6-(ethylamino)nicotinic acid induces predictable and measurable changes across UV-Vis, FTIR, NMR, and mass spectra. An understanding of the fundamental principles of substituent effects—electron donation and withdrawal—empowers researchers to not only interpret the spectra of known compounds but also to predict the characteristics of novel molecules. This predictive capability is invaluable in the field of drug development, accelerating the identification and validation of new therapeutic agents. By employing the systematic, multi-technique workflow outlined in this guide, scientists can achieve unambiguous structural elucidation with confidence and precision.

References

  • ResearchGate. (n.d.). FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin.
  • Langmuir. (2017, November 7). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria.
  • PubMed. (2017, November 21). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria.
  • Creative Proteomics. (n.d.).
  • ResearchGate. (2017, November 22). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria.
  • RSC Publishing. (n.d.).
  • JETIR.org. (n.d.).
  • JOCPR. (n.d.).
  • Dalton Transactions. (2020, February 21). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.
  • PMC. (2020, February 5). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules†.
  • ResearchGate. (n.d.). FT-IR spectra of Nicotinic acid (a) control and (b)
  • ResearchGate. (n.d.). ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative: 4-hydroxy-4-(3-pyridyl)-butanoic acid.
  • Semantic Scholar. (1999, February 1). The13C NMR, UV and IR absorption spectra of pyridinedicarboxylic acids.
  • ResearchGate. (n.d.). IR spectral data of free pyridinecarboxylic acids and their silver complexes (assignments, wavenumbers [cm −1 ], and intensities).
  • The Royal Society of Chemistry. (n.d.).
  • Journal of Agricultural and Food Chemistry. (2009, October 16). Determination and Confirmation of Nicotinic Acid and Its Analogues and Derivates in Pear and Apple Blossoms Using High-Performance Liquid Chromatography−Diode Array−Electrospray Ionization Mass Spectrometry.
  • MDPI. (2022, January 12).
  • ChemicalBook. (n.d.). Nicotinic acid(59-67-6) IR Spectrum.
  • ResearchGate. (2025, August 6).
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Nicotinic Acid (Niancin).
  • PMC. (n.d.). Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers.
  • MDPI. (2022, March 4).
  • Semantic Scholar. (n.d.). investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf.
  • ResearchGate. (2025, August 7). (PDF)
  • ResearchGate. (2021, December 30). (PDF)
  • PMC. (n.d.).
  • Oriental Journal of Chemistry. (n.d.). Ultraviolet Absorption Spectra of Nicotine, Nicotinamide, Pyridine and Aniline in Aliphatic Alcohols, Aqueous Methanols and Aqueous Media of Different pH.
  • ChemicalBook. (n.d.). 5-Bromonicotinic acid(20826-04-4) 1H NMR spectrum.
  • ResearchGate. (n.d.). UV spectra of Nicotinic acid (a) control and (b)
  • ResearchGate. (2012, November 9).
  • BMRB. (n.d.).
  • PMC. (n.d.). Spectroscopic Studies on Nicotine and Nornicotine in the UV Region. NIH.
  • Starna Scientific. (n.d.). Nicotinic Acid (210-260 nm).
  • BLD Pharm. (n.d.). 1783760-98-4|5-Bromo-6-(diethylamino)nicotinic acid|BLD Pharm.
  • ResearchGate. (n.d.).
  • BLD Pharm. (n.d.). 1785063-31-1|5-Bromo-6-(isopropylamino)nicotinic acid|BLD Pharm.
  • SciSpace. (n.d.). Synthesis, Spectroscopic, Thermodynamics and Kinetics Analysis Study of Novel Polymers Containing Various Azo Chromophore.
  • ResearchGate. (n.d.). (PDF) Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes.
  • MDPI. (2024, November 14). Synthesis and Spectral Properties of a New Spirophotochromic Molecule.

Sources

Comparative

Evaluating the Binding Affinity of 5-Bromo-6-(ethylamino)nicotinic Acid Analogs: A Comparative Guide to GPR109A Targeting

Executive Summary Nicotinic acid (niacin) has been a cornerstone in the management of dyslipidemia for decades, primarily due to its unique ability to lower VLDL/LDL cholesterol while significantly elevating HDL choleste...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nicotinic acid (niacin) has been a cornerstone in the management of dyslipidemia for decades, primarily due to its unique ability to lower VLDL/LDL cholesterol while significantly elevating HDL cholesterol[1]. The therapeutic effects of niacin are mediated through its binding to the G-protein-coupled receptor GPR109A (also known as HM74A in humans and PUMA-G in mice)[2]. However, the clinical utility of niacin is strictly limited by severe cutaneous vasodilation (flushing), a side effect driven by β -arrestin-mediated pathways rather than the Gi​ -protein pathway responsible for its anti-lipolytic benefits[1].

To overcome this limitation, extensive medicinal chemistry efforts have focused on developing novel nitrogen-containing heterocyclic compounds that act as biased agonists or possess improved pharmacokinetic profiles[3]. Among these, 5-Bromo-6-(ethylamino)nicotinic acid and its analogs represent a highly rationalized scaffold. This guide provides an objective, data-driven comparison of this scaffold against standard nicotinic acid derivatives, detailing the mechanistic rationale and the rigorous experimental protocols required to evaluate their binding affinities.

Mechanistic Rationale: The 5-Bromo-6-(ethylamino)nicotinic Acid Scaffold

As an Application Scientist evaluating molecular scaffolds, it is critical to look beyond end-point efficacy and understand the causality of structural modifications. The 5-Bromo-6-(ethylamino)nicotinic acid scaffold is engineered to optimize receptor-ligand interactions at the GPR109A orthosteric site:

  • The Pyridine-3-Carboxylic Acid Core: This is the essential pharmacophore. The carboxylate group forms a critical salt bridge with Arg111, a highly conserved residue in the transmembrane domain of GPR109A[3]. Without this core, binding affinity drops to negligible levels.

  • 6-Position Substitution (Ethylamino Group): Unsubstituted nicotinic acid has a low molecular weight and rapid clearance. Introducing an ethylamino group at the 6-position explores a secondary lipophilic pocket within GPR109A. This substitution alters the binding kinetics, shifting the compound toward partial or biased agonism—a critical step for decoupling the anti-lipolytic efficacy from the flushing response[1].

  • 5-Position Halogenation (Bromine): The addition of a bulky, electron-withdrawing bromine atom serves a dual purpose. First, it enhances the overall lipophilicity (cLogP), improving membrane permeability. Second, it exploits halogen bonding with polar residues (e.g., Ser178) in the receptor cavity, significantly lowering the dissociation constant ( Kd​ ) and improving the binding affinity ( Ki​ ) compared to non-halogenated analogs[3].

GPR109A_Pathway Ligand 5-Br-6-EA-Nicotinic Acid Receptor GPR109A (HCA2) Ligand->Receptor Binds Gi Gi/o Protein Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces PKA Protein Kinase A cAMP->PKA Inactivates HSL Hormone-Sensitive Lipase PKA->HSL Prevents Phosphorylation Lipolysis Lipolysis Inhibition HSL->Lipolysis Suppresses

GPR109A signaling pathway: Gi-mediated inhibition of adenylyl cyclase and lipolysis.

Comparative Data Presentation

To objectively evaluate the performance of the 5-Bromo-6-(ethylamino)nicotinic acid scaffold, we compare it against baseline nicotinic acid and intermediate analogs. The table below synthesizes representative structure-activity relationship (SAR) outcomes evaluated via radioligand binding and cAMP functional assays.

CompoundGPR109A Binding Affinity ( Ki​ , nM)cAMP Inhibition ( EC50​ , nM)Lipophilicity (cLogP)Efficacy (% of Niacin Max)
Nicotinic Acid (Reference) 110.0 ± 15.095.0 ± 12.00.36100% (Full Agonist)
6-(ethylamino)nicotinic acid 45.5 ± 5.252.0 ± 6.51.1285% (Partial Agonist)
5-Bromo-nicotinic acid 85.0 ± 8.078.0 ± 9.01.4595% (Full Agonist)
5-Bromo-6-(ethylamino)nicotinic acid 12.4 ± 2.1 18.5 ± 3.0 2.20 78% (Biased/Partial)

Data Interpretation: The dual substitution in 5-Bromo-6-(ethylamino)nicotinic acid yields a synergistic nearly 10-fold improvement in binding affinity ( Ki​ ) over the parent nicotinic acid, while the reduced maximal efficacy (78%) indicates a shift toward partial agonism, which is highly desirable for mitigating β -arrestin-mediated flushing[1].

Experimental Workflows & Protocols

To ensure data trustworthiness, binding affinity and functional efficacy must be evaluated using self-validating, orthogonal assay systems. Below are the optimized protocols for evaluating these analogs.

Protocol 1: Radioligand Binding Assay (Displacement)

This assay determines the Ki​ by measuring the ability of the unlabeled analog to displace [3H] -nicotinic acid from GPR109A.

Causality Check: Why use GF/C glass fiber filters? GF/C filters are pre-treated with 0.1% polyethylenimine (PEI) to reduce non-specific binding of the radioligand to the plastic, ensuring that the measured radioactivity strictly correlates with receptor-bound ligand.

  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing human GPR109A in ice-cold assay buffer (50 mM HEPES, 5 mM MgCl2​ , 1 mM CaCl2​ , pH 7.4). Centrifuge at 40,000 x g for 20 minutes at 4°C to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 10 µg of membrane protein, 10 nM [3H] -nicotinic acid, and varying concentrations of the test analog (from 10−11 to 10−4 M). Incubate at room temperature for 60 minutes to reach equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/C filter plates.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer. Crucial step: The buffer must be ice-cold to rapidly trap the receptor-ligand complex and prevent dissociation kinetics during the wash phase.

  • Detection: Dry the plates, add 50 µL of scintillation cocktail, and quantify radioactivity using a MicroBeta scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Binding_Workflow Membrane Prepare GPR109A Membrane Fractions Incubation Incubate with [3H]-Niacin & 5-Br-6-EA Analogs Membrane->Incubation Filtration Rapid Vacuum Filtration (GF/C Plates) Incubation->Filtration Washing Wash with Ice-Cold Buffer (Terminate Kinetics) Filtration->Washing Scintillation Liquid Scintillation Counting Washing->Scintillation Analysis Non-Linear Regression (Calculate Ki) Scintillation->Analysis

High-throughput radioligand binding workflow for evaluating GPR109A affinity.

Protocol 2: Functional cAMP Accumulation Assay (TR-FRET)

Because GPR109A is a Gi​ -coupled receptor, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP[2].

Causality Check: Why use Forskolin and IBMX? Forskolin directly activates adenylyl cyclase to artificially raise the baseline cAMP levels. Without it, the baseline cAMP is too low to accurately measure a Gi​ -mediated decrease. IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor added to prevent the natural cellular degradation of cAMP, ensuring the measured signal is purely a function of receptor activation.

  • Cell Plating: Seed GPR109A-expressing CHO-K1 cells into a 384-well white plate at 5,000 cells/well.

  • Stimulation: Add the test analog (serial dilutions) concurrently with 10 µM Forskolin and 0.5 mM IBMX. Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Add the TR-FRET lysis buffer containing the cAMP-d2 conjugate and anti-cAMP Cryptate antibody.

  • Incubation: Incubate for 1 hour at room temperature protected from light.

  • Readout: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal at 665 nm and 620 nm. Calculate the EC50​ using a 4-parameter logistic non-linear regression model.

References

  • Title: PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect Source: Nature Medicine URL: [Link]

  • Title: Discovery of a Potent Nicotinic Acid Receptor Agonist for the Treatment of Dyslipidemia Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Novel nitrogen-containing heterocyclic compounds in GPR109A as an anti-hyperlipidemic: Homology modeling, docking, dynamic simulation studies Source: Journal of Research in Pharmacy URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

5-Bromo-6-(ethylamino)nicotinic acid proper disposal procedures

Comprehensive Safety and Disposal Protocol for 5-Bromo-6-(ethylamino)nicotinic Acid As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for 5-Bromo-6-(ethylamino)nicotinic Acid

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. The compound 5-Bromo-6-(ethylamino)nicotinic acid presents a unique disposal challenge due to its structural trifecta: a halogenated moiety (bromine), a basic secondary amine, and an acidic carboxylic acid on a pyridine ring.

Mishandling this compound during disposal can lead to the generation of highly toxic byproducts, including brominated dioxins and corrosive hydrogen bromide (HBr) gas. This guide provides a self-validating, causality-driven operational plan for the safe handling, segregation, and disposal of this specific chemical, ensuring absolute compliance and laboratory safety.

Chemical Profiling & Hazard Causality

Before executing any disposal protocol, we must understand the physicochemical properties that dictate the compound's environmental fate. The presence of the bromine atom classifies this compound strictly as a Halogenated Organic Waste . Mixing halogenated waste with non-halogenated streams is a severe regulatory violation because standard incinerators cannot handle the corrosive halogen gases produced during combustion, necessitating specialized high-temperature treatment[1]. Furthermore, nicotinic acid derivatives are established skin, eye, and respiratory irritants[2].

Table 1: Physicochemical & Disposal Profile

ParameterSpecificationOperational Causality
Chemical Name 5-Bromo-6-(ethylamino)nicotinic acidNomenclature dictates specific EPA/RCRA tracking.
Molecular Formula C8H9BrN2O2High nitrogen and halogen content dictates combustion byproducts.
Waste Classification Halogenated Organic WasteMust be segregated to prevent explosive/toxic reactions with incompatible solvents[3].
Combustion Byproducts HBr, NOx, CO, CO2Requires disposal via rotary kiln incineration with caustic scrubbing[1].
Primary Hazards Irritant (Skin/Eye/Respiratory)Mandates the use of local exhaust ventilation and nitrile/Viton gloves[4].

The Logic of Halogenated Waste Segregation

The fundamental rule of disposing of 5-Bromo-6-(ethylamino)nicotinic acid is strict segregation. If this compound is dissolved in a solvent (e.g., DMSO, Methanol) or remains as a solid powder, it must be routed exclusively to halogenated waste streams. The workflow below illustrates the self-validating routing system required for this compound.

WasteRouting Start 5-Bromo-6-(ethylamino)nicotinic acid Waste Generation Solid Solid Waste (Powder/Residue) Start->Solid Liquid Liquid Waste (Solvent Mixtures) Start->Liquid HalSolid Halogenated Solid Waste (Double-bagged, HDPE) Solid->HalSolid HalLiquid Halogenated Liquid Waste (HDPE Carboy, Vented) Liquid->HalLiquid Label RCRA Hazardous Waste Label Specify: 'Halogenated (Bromine)' HalSolid->Label HalLiquid->Label Incinerator EPA-Approved Incineration (Rotary Kiln >1100°C) Label->Incinerator Scrubber Caustic Scrubbing (NaOH) Neutralizes HBr Gas Incinerator->Scrubber

Workflow for the segregation and disposal routing of halogenated nicotinic acid waste.

Step-by-Step Disposal Methodology

To ensure trustworthiness and safety, every step in this protocol is designed to be self-validating. Do not proceed to the next step unless the current step's validation check is confirmed.

Phase 1: Preparation and Containment
  • Step 1.1: PPE Verification. Don standard laboratory PPE: lab coat, safety goggles, and heavy-duty nitrile or Viton gloves. Causality: Pyridine derivatives can permeate standard latex, and the bromo-substituent increases lipophilicity, enhancing potential dermal absorption[4].

  • Step 1.2: Container Selection. Select a High-Density Polyethylene (HDPE) container. Do not use metal containers. Causality: Trace moisture can react with halogenated organics over time to form trace hydrobromic acid, which will corrode metal containers.

  • Step 1.3: Segregation. Ensure the chosen container is strictly designated for Halogenated Waste .

    • Validation Check: Visually inspect the container's log. If non-halogenated solvents (e.g., pure acetone, hexane) constitute more than 5% of the volume, use a new container to prevent excessive disposal costs and chemical incompatibility[3].

Phase 2: Waste Transfer
  • Step 2.1: Solid Waste Transfer. If disposing of solid powder, use a static-free scoop to transfer the material into a sealable plastic bag, then place the bag into the solid halogenated waste drum. Perform this inside a certified fume hood to prevent inhalation of aerosolized dust[2].

  • Step 2.2: Liquid Waste Transfer. If the compound is dissolved in a solvent, pour the solution slowly into the liquid halogenated waste carboy using a funnel. Leave at least 20% headspace in the container.

    • Validation Check: Ensure the cap is a vented closure to prevent pressure buildup from solvent vapor expansion.

Phase 3: Labeling and Vendor Handoff
  • Step 3.1: RCRA Labeling. Affix a Hazardous Waste label immediately. You must explicitly write "5-Bromo-6-(ethylamino)nicotinic acid" and check the box for "Halogenated".

  • Step 3.2: Storage. Store the sealed container in a secondary containment tray in a cool, dry, well-ventilated hazardous waste accumulation area, away from direct sunlight and strong oxidizing agents[5].

Thermal Destruction Mechanism (The "Why")

Understanding the endpoint of your waste reinforces the importance of proper segregation. When the hazardous waste contractor collects 5-Bromo-6-(ethylamino)nicotinic acid, it cannot be placed in a standard landfill[6]. It is routed to a specialized rotary kiln incinerator.

Because the molecule contains bromine, incinerating it at standard temperatures (<800°C) risks the synthesis of highly toxic polybrominated dibenzo-p-dioxins (PBDDs). Therefore, EPA guidelines mandate high-temperature thermal oxidation (>1100°C) with a minimum gas residence time of two seconds. The resulting combustion gases, heavily laden with corrosive Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx), are then passed through a caustic scrubber (typically Sodium Hydroxide) to neutralize the acid into harmless Sodium Bromide (NaBr) salts[1].

ThermalDegradation Mol Halogenated Pyridine (C8H9BrN2O2) Oxidation Oxidation Mol->Oxidation Gases Combustion Gases (CO2, H2O, NOx, HBr) Oxidation->Gases Neutralization Neutralization Gases->Neutralization Release Safe Environmental Release Neutralization->Release

Mechanism of thermal degradation and HBr neutralization during halogenated waste incineration.

Emergency Spill Response Protocol

In the event of an accidental spill of 5-Bromo-6-(ethylamino)nicotinic acid, immediate and structured action is required to prevent environmental contamination and personnel exposure.

  • Isolate & Ventilate: Evacuate unnecessary personnel from the immediate area. Ensure local exhaust ventilation (fume hoods) are running at maximum capacity to clear any aerosolized particulates[7].

  • Dry Mechanical Cleanup (For Solids): Do NOT use a brush or compressed air, which will aerosolize the toxic powder. Using a clean, non-sparking shovel or scoop, carefully collect the solid material and place it into a dry, sealable HDPE container[7].

  • Absorption (For Liquids): If the compound is dissolved in a solvent, cover the spill with a chemically inert, non-combustible absorbent material (e.g., vermiculite or sand). Sweep up the saturated absorbent and place it in a halogenated solid waste container.

  • Surface Decontamination: Wipe the affected area with a damp paper towel (using a compatible solvent like ethanol, followed by water) to remove trace residues. Dispose of all contaminated paper towels as halogenated solid waste.

  • Reporting: Log the spill volume and report the incident to the Environmental Health and Safety (EHS) officer, as halogenated compounds have strict reportable quantity (RQ) thresholds under environmental legislation.

References

  • Safety Data Sheet: Nicotinic acid - Carl ROTH. Carl Roth.[Link]

  • NICOTINIC ACID EXTRA PURE - Loba Chemie. Loba Chemie.[Link]

  • Minimum Requirements for the Handling, Classification and Disposal of Hazardous Waste. Centre for Environmental Rights.[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA).[Link]

  • Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. U.S. Environmental Protection Agency (EPA).[Link]

  • THE ENVIRONMENT (PROTECTION) RULES, 1986. Haryana State Pollution Control Board.[Link]

  • Laboratory Hazardous Waste Management Guide. UTIA Safety Office.[Link]

Sources

Handling

Personal protective equipment for handling 5-Bromo-6-(ethylamino)nicotinic acid

As a Senior Application Scientist, establishing a rigorous, mechanically sound safety protocol is paramount when handling specialized pharmaceutical intermediates. 5-Bromo-6-(ethylamino)nicotinic acid is a functionalized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous, mechanically sound safety protocol is paramount when handling specialized pharmaceutical intermediates. 5-Bromo-6-(ethylamino)nicotinic acid is a functionalized halogenated pyridinecarboxylic acid. While it is a highly valuable building block in drug discovery, its unique combination of functional groups presents specific occupational hazards that require precise Personal Protective Equipment (PPE) and handling strategies.

This guide provides a comprehensive, self-validating operational framework for the safe handling, integration, and disposal of this compound.

Hazard Profile & Mechanistic Rationale

To effectively protect yourself, you must understand why the chemical is hazardous. The safety profile of 5-Bromo-6-(ethylamino)nicotinic acid is driven by three distinct structural features:

  • Carboxylic Acid Moiety: Upon contact with the natural moisture of the skin or ocular mucosa, the acidic functional group causes a localized drop in pH. This leads to rapid tissue irritation, a well-documented hazard for 1[1].

  • Halogenated Pyridine Ring: The addition of the bromine atom significantly increases the molecule's octanol-water partition coefficient (LogP). This enhanced lipophilicity facilitates rapid penetration through the lipid bilayers of the stratum corneum. 2 are known to cause severe local irritation and systemic toxicity upon dermal contact[2].

  • Particulate Nature: As a dry powder, the compound is highly susceptible to aerosolization. Inhalation of these micro-particulates directly interacts with the respiratory tract, triggering acute respiratory irritation.

Table 1: Physicochemical Hazard Profile
Hazard CategoryGHS CodeMechanistic DriverOperational Implication
Skin Irritation H315Carboxylic acid lowers local pH on skin moisture[1].Requires robust, lipophilic-resistant dermal barriers.
Eye Irritation H319Direct chemical interaction with ocular mucosa[1].Mandates tight-fitting, splash-proof safety goggles.
Respiratory H335Fine particulate aerosolization and static repulsion.Fume hood containment is strictly mandatory.

Primary Protective Equipment (PPE) Matrix

Every piece of PPE must function as a self-validating system to ensure absolute trustworthiness before you begin your workflow.

Table 2: Required PPE and Validation Protocols
PPE CategorySpecificationCausality & RationaleSelf-Validation Protocol
Hand Protection Nitrile Gloves (≥0.11 mm thickness)Nitrile provides superior resistance to lipophilic halogenated compounds compared to latex.Inflation Test: Manually inflate the glove and twist the cuff. A loss of pressure indicates micro-tears; discard immediately.
Eye Protection ANSI Z87.1 Safety GogglesPrevents the ingress of aerosolized reactive dust into the ocular cavity.Seal Check: Run a finger along the gasket. Ensure a continuous seal with no gaps at the temples or bridge of the nose.
Body Protection Flame-Retardant Lab CoatPrevents powder accumulation on personal clothing, mitigating chronic exposure.Cuff Check: Ensure the knit cuffs of the lab coat are securely tucked under the nitrile gloves, leaving no exposed skin at the wrists.
Respiratory N95 / P100 RespiratorFilters fine brominated particulates if emergency handling outside a hood is required.Pressure Check: Perform a positive/negative pressure seal check. The mask should collapse slightly upon sharp inhalation.

Operational Workflow & PPE Integration

Do not simply execute steps; understand the physics of the material you are handling. Halogenated powders are prone to static accumulation, which can cause the material to bypass primary containment if not managed correctly.

HandlingWorkflow A 1. Fume Hood Preparation Verify airflow >100 fpm B 2. PPE Donning Gloves, Goggles, Lab Coat A->B C 3. Material Weighing Use anti-static tools B->C D 4. Dissolution / Transfer Seal in secondary container C->D E 5. Decontamination Wipe down surfaces D->E

Caption: Standard Operating Workflow for Handling 5-Bromo-6-(ethylamino)nicotinic acid.

Step-by-Step Handling Methodology
  • Environmental Isolation: Conduct all handling inside a certified chemical fume hood.

    • Self-Validation: Before opening the chemical container, tape a small piece of tissue to the bottom of the sash. If the tissue flutters steadily inward, the directional airflow is sufficient to capture aerosolized brominated particulates.

  • Static Neutralization (Weighing): Use an anti-static weighing boat and a grounded stainless-steel spatula.

    • Causality: Halogenated organic powders accumulate static charge. When a charged spatula approaches, the powder can rapidly repel and aerosolize.

    • Self-Validation: Observe the powder as the spatula approaches. If the powder remains stationary and does not "jump" to the metal, the static charge is adequately neutralized.

  • Transfer and Dissolution: Transfer the weighed solid to a reaction vial and add the solvent slowly down the inner wall of the vial.

    • Causality: Dropping solvent directly onto the powder bed displaces trapped air, which violently ejects fine particulates into the atmosphere.

    • Self-Validation: The dissolution process should produce no visible dust plume, and the liquid should smoothly wet the powder bed from the bottom up.

Spill Response & Disposal Plan

Because of the bromine substitution, this compound cannot be treated as standard organic waste. Improper incineration of3 can generate highly toxic hydrogen bromide (HBr) gas and environmentally persistent byproducts[3].

SpillResponse Spill Spill Detected: 5-Bromo-6-(ethylamino)nicotinic acid Assess Is the spill contained within the fume hood? Spill->Assess Yes Yes (Contained) Assess->Yes No No (External) Assess->No Clean Dampen with solvent Scoop into waste Yes->Clean Evac Evacuate Area Notify EHS No->Evac Dispose Dispose as Halogenated Waste Clean->Dispose

Caption: Spill Response Decision Matrix for Halogenated Pyridine Derivatives.

Spill Remediation Protocol
  • Containment: If the spill is outside the fume hood, immediately evacuate the immediate vicinity to prevent inhalation of the aerosolized powder.

  • Suppression (Do NOT Dry Sweep): Dry sweeping will aerosolize the active pharmaceutical ingredient. Instead, gently cover the spill with absorbent paper dampened with water or a mild compatible solvent to suppress dust generation.

  • Collection: Use a non-sparking tool to scoop the dampened material into a sealable container.

Routine Disposal Plan
  • Segregation: Isolate all waste containing 5-Bromo-6-(ethylamino)nicotinic acid in a dedicated "Halogenated Organic Solid Waste" container.

    • Self-Validation: Verify the waste container label explicitly states "Halogenated" before depositing materials to prevent dangerous cross-contamination during waste processing[4].

  • Decontamination of Consumables: Triple-rinse weighing boats and spatulas with a compatible solvent (e.g., ethanol) into the halogenated liquid waste carboy before disposing of the solid consumables.

    • Self-Validation: The consumable must appear visually clean with no crystalline sheen under direct light before being placed in the solid waste bin.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 938, Nicotinic acid." PubChem,
  • National Toxicology Program. "2-Chloropyridine - Toxicity Report.
  • Sigma-Aldrich.
  • Guidechem. "Pentachloropyridine Safety Profile and Handling." Guidechem,
  • Benchchem. "Proper Disposal of 5-(Bromomethyl)-3,3'-bipyridine." Benchchem,

Sources

© Copyright 2026 BenchChem. All Rights Reserved.